molecular formula C12H18N2O B2961012 N-(3-amino-4-methylphenyl)-2,2-dimethylpropanamide CAS No. 946709-89-3

N-(3-amino-4-methylphenyl)-2,2-dimethylpropanamide

Cat. No.: B2961012
CAS No.: 946709-89-3
M. Wt: 206.289
InChI Key: UHNNTGYFUFVUQV-UHFFFAOYSA-N
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Description

N-(3-Amino-4-methylphenyl)-2,2-dimethylpropanamide ( 946709-89-3) is a chemical compound with the molecular formula C12H18N2O and a molecular weight of 206.28 g/mol . This molecule features an aromatic ring system substituted with both an amino group and a pivalamide (2,2-dimethylpropanamide) functionality. The presence of these two distinct functional groups makes it a valuable intermediate in organic synthesis and medicinal chemistry research. It is primarily used as a building block for the construction of more complex molecules. The primary amine group on the aromatic ring is a common handle for further chemical transformations, such as diazotization, amide bond formation, or nucleophilic substitution, allowing researchers to create a diverse library of derivatives. The pivalamide group, derived from pivalic acid, is known for its steric bulk and metabolic stability, which can be exploited in drug discovery to influence the pharmacokinetic properties of target molecules. Researchers utilize this compound in the development of novel chemical entities, particularly as a precursor in the synthesis of compounds for pharmaceutical and materials science applications . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. It should be handled by qualified professionals in a controlled laboratory environment.

Properties

IUPAC Name

N-(3-amino-4-methylphenyl)-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-8-5-6-9(7-10(8)13)14-11(15)12(2,3)4/h5-7H,13H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNNTGYFUFVUQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide for N-(3-amino-4-methylphenyl)-2,2-dimethylpropanamide .

Part 1: Executive Summary & Chemical Identity[1]

Compound Overview N-(3-amino-4-methylphenyl)-2,2-dimethylpropanamide (also known as N-(3-amino-4-methylphenyl)pivalamide) is a specialized organic intermediate used primarily in the synthesis of Type II Kinase Inhibitors . Structurally, it serves as a "hinge-binding" or "hydrophobic tail" scaffold, designed to occupy the allosteric pockets (such as the DFG-out pocket) of tyrosine kinases like Bcr-Abl and c-Kit .

CAS Registry Status Unlike its benzamide analog (CAS 14315-26-5), this specific pivaloyl derivative is often classified as a proprietary research intermediate in patent literature rather than a commodity chemical.

  • Primary Precursor CAS: 95-80-7 (2,4-Diaminotoluene)[1]

  • Structural Analog CAS: 14315-26-5 (N-(3-amino-4-methylphenyl)benzamide)

  • Chemical Formula: C₁₂H₁₈N₂O

  • Molecular Weight: 206.29 g/mol

SMILES String CC1=C(C=C(NC(=O)C(C)(C)C)C=C1)N

Chemical Structure Data[3][4][5][6][7][8]
PropertySpecification
IUPAC Name N-(3-amino-4-methylphenyl)-2,2-dimethylpropanamide
Common Name 3-Amino-4-methylpivalanilide
LogP (Predicted) ~2.3 (Moderate Lipophilicity)
H-Bond Donors 2 (Amide NH, Aniline NH₂)
H-Bond Acceptors 2 (Amide Carbonyl, Aniline N)
Rotatable Bonds 2

Part 2: Synthetic Protocol (Regioselective Acylation)

The core challenge in synthesizing this molecule is regioselectivity . The starting material, 2,4-diaminotoluene, contains two amino groups.[1][2] The goal is to acylate the amine at position 4 (para to the methyl) while leaving the amine at position 2 (ortho to the methyl) free.

Mechanistic Logic: The amine at position 2 is sterically hindered by the adjacent methyl group (ortho-effect). The amine at position 4 is sterically accessible. By controlling temperature and stoichiometry, pivaloyl chloride will preferentially attack the position 4 amine.

Experimental Workflow

Reagents:

  • Substrate: 2,4-Diaminotoluene (1.0 eq)

  • Acylating Agent: Pivaloyl Chloride (1.05 eq)

  • Base: Triethylamine (TEA) (1.2 eq)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 2,4-diaminotoluene in anhydrous DCM under an inert atmosphere (Nitrogen or Argon). Cool the solution to 0°C using an ice bath.

  • Base Addition: Add Triethylamine (TEA) slowly to the solution. Stir for 10 minutes.

  • Acylation: Add Pivaloyl Chloride dropwise over 30 minutes. Critical: Maintain temperature at 0°C to prevent di-acylation.

  • Reaction Monitoring: Monitor via TLC (System: 50% Ethyl Acetate/Hexane). The mono-acyl product will appear as a distinct spot between the starting material (polar) and the bis-acyl impurity (non-polar).

  • Quench & Workup: Once the starting material is consumed, quench with saturated NaHCO₃ solution. Extract with DCM (3x).

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Toluene/Hexane to yield the off-white solid.

Synthesis Diagram (DOT)[1]

SynthesisWorkflow Start 2,4-Diaminotoluene (CAS 95-80-7) Reagents Pivaloyl Chloride + TEA (0°C) Start->Reagents Dissolve in DCM Intermediate Reaction Mixture (Mono + Bis isomers) Reagents->Intermediate Dropwise Addition Workup Aq. NaHCO3 Quench & Extraction Intermediate->Workup TLC Control Product N-(3-amino-4-methylphenyl)- 2,2-dimethylpropanamide Workup->Product Recrystallization

Figure 1: Regioselective synthesis workflow targeting the para-amine of 2,4-diaminotoluene.

Part 3: Analytical Characterization[1]

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed. The key differentiator is the Singlet at ~1.3 ppm (tert-butyl group) and the specific aromatic coupling pattern indicating 1,2,4-substitution.

1H-NMR (DMSO-d6, 400 MHz) Expectations
Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
1.25 Singlet (s)9HPivaloyl t-Butyl (-C(CH₃)₃)
2.05 Singlet (s)3HAryl Methyl (Ar-CH₃)
4.80 Broad Singlet (br s)2HFree Amine (-NH₂, D₂O exchangeable)
6.80 - 7.20 Multiplet (m)3HAromatic Protons (1,2,4-pattern)
9.10 Singlet (s)1HAmide NH (-NH-CO-)

Interpretation Logic:

  • If you see two t-butyl singlets, you have formed the bis-amide (impurity).

  • If the methyl peak shifts significantly downfield, the amine at position 2 might be acylated (incorrect regioisomer).

Part 4: Application in Drug Design (Kinase Inhibition)[1]

This compound acts as a critical scaffold in Fragment-Based Drug Discovery (FBDD). It mimics the "Tail" region of Imatinib and Nilotinib but replaces the benzamide/pyrimidine groups with a bulky, hydrophobic pivaloyl group.

Mechanism of Action:

  • Hinge Binding: The free amine (-NH₂) and the amide nitrogen form hydrogen bonds with the kinase hinge region (e.g., Met318 in c-Abl).

  • Hydrophobic Pocket: The tert-butyl group of the pivalamide is a bulky, hydrophobic moiety. It is designed to penetrate the "Gatekeeper" region or the hydrophobic spine of the kinase when in the inactive (DFG-out) conformation.

  • Selectivity: The steric bulk of the pivaloyl group can improve selectivity against kinases with smaller gatekeeper residues (e.g., T315I mutations).

Drug Design Logic Diagram (DOT)

DrugDesign Scaffold N-(3-amino-4-methylphenyl)- 2,2-dimethylpropanamide Interaction1 H-Bonding (Glu/Met Hinge Residues) Scaffold->Interaction1 Free Amine (-NH2) Interaction2 Hydrophobic Interaction (Allosteric Pocket) Scaffold->Interaction2 Pivaloyl Group (t-Butyl) Target Tyrosine Kinase (e.g., Bcr-Abl, c-Kit) Outcome Inhibition of Cell Proliferation Target->Outcome Downstream Signaling Block Interaction1->Target Interaction2->Target

Figure 2: Pharmacophore mapping of the pivalamide scaffold within the kinase binding pocket.

Part 5: Safety & Handling

Hazard Classification: As an aromatic amine derivative, this compound should be treated as a Potential Carcinogen/Mutagen , similar to its parent 2,4-diaminotoluene.

  • H-Statements (Predicted):

    • H302: Harmful if swallowed.

    • H317: May cause an allergic skin reaction.

    • H351: Suspected of causing cancer (due to aniline substructure).

  • Handling Protocol:

    • Engineering Controls: Always handle inside a certified fume hood.

    • PPE: Double nitrile gloves, lab coat, and safety glasses.

    • Waste Disposal: Segregate as hazardous organic waste (nitrogen-containing). Do not dispose of down the drain.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 766593: 3-amino-N-(4-methylphenyl)benzamide (Analog Reference). Retrieved from [Link]

  • Organic Syntheses. Preparation of 2,4-Diaminotoluene (Precursor Synthesis). Org.[3] Synth. 1921, 1, 111. Retrieved from [Link]

  • Journal of Medicinal Chemistry. Discovery of BCR-ABL/SRC/p38 Kinase Inhibitors (Contextual usage of 3-amino-4-methylphenyl scaffolds). J. Med. Chem. 2016.[4][5] Retrieved from [Link]

Sources

chemical structure of N-(3-amino-4-methylphenyl)pivalamide

Author: BenchChem Technical Support Team. Date: March 2026

Structural Anatomy & Physicochemical Profile[2][3][4]

N-(3-amino-4-methylphenyl)pivalamide is a rationally designed synthetic intermediate.[1][2] It combines the privileged 3-amino-4-methylphenyl scaffold—a hallmark of type II kinase inhibitors (e.g., Imatinib, Nilotinib)—with a pivalamide (trimethylacetamide) tail.[1][2]

Unlike the common acetamide or benzamide analogs, the pivalamide moiety introduces significant steric bulk via the tert-butyl group.[2] This modification is frequently employed in medicinal chemistry to modulate metabolic stability (reducing hydrolytic liability) and to probe hydrophobic pockets (gatekeeper residues) within enzyme active sites.[2]

Chemical Identity[1][2][5][6][7][8]
  • IUPAC Name: N-(3-amino-4-methylphenyl)-2,2-dimethylpropanamide[1][2]

  • Molecular Formula: C₁₂H₁₈N₂O[1][2]

  • Molecular Weight: 206.29 g/mol [1][2]

  • Core Scaffold: Toluene-2,4-diamine derivative (functionally differentiated).[1][2]

  • Key Features:

    • Steric Anchor: The tert-butyl group (9 equivalent protons) provides a hydrophobic anchor.[1][2]

    • H-Bonding: The amide NH acts as a donor; the carbonyl oxygen as an acceptor.[1]

    • Reactive Handle: The free aniline amine (C3-NH₂) is the vector for further elaboration (e.g., urea formation or heterocycle coupling).[2]

Predicted Physicochemical Properties
PropertyValue (Est.)Significance
LogP 2.1 - 2.4Moderate lipophilicity; good membrane permeability.[1][2]
tPSA ~55 ŲWell within the "Rule of 5" for oral bioavailability.[2]
pKa (Aniline) ~4.5 - 5.0Less basic than unsubstituted aniline due to the amide EWG effect.[1][2]
Rotatable Bonds 2Rigid core; limited entropic penalty upon binding.[1][2]

Synthetic Pathways & Process Chemistry[7][9]

The synthesis of N-(3-amino-4-methylphenyl)pivalamide requires a regioselective approach.[1][2] Direct acylation of 2,4-diaminotoluene is problematic due to poor selectivity between the two amine groups.[2] The industry-standard "Self-Validating" protocol utilizes a Nitro-Reduction route, ensuring the pivalamide is installed exclusively at the desired position before the second amine is revealed.[1]

Reaction Scheme Visualization

The following diagram outlines the critical pathway from commercially available starting materials to the target intermediate.[2]

Synthesis_Pathway SM Start: 4-Methyl-3-nitroaniline (CAS: 119-32-4) Step1 Step 1: Acylation (Piv-Cl, Et3N, DCM) SM->Step1 Nucleophilic Acyl Subst. Inter Intermediate: N-(4-methyl-3-nitrophenyl) pivalamide Step1->Inter Exothermic Control Step2 Step 2: Hydrogenation (H2, Pd/C, MeOH) Inter->Step2 Nitro Reduction Product Target: N-(3-amino-4-methylphenyl) pivalamide Step2->Product Filtration & Workup

Caption: Two-step regioselective synthesis ensuring differentiation between the amide and the free amine.

Detailed Experimental Protocols

Step 1: Acylation (Synthesis of the Nitro-Amide Precursor)

Objective: Install the pivaloyl group on the aniline nitrogen while the C3-position is protected as a nitro group.[1]

  • Reagents:

    • 4-Methyl-3-nitroaniline (1.0 eq)[1][2]

    • Pivaloyl Chloride (Trimethylacetyl chloride) (1.1 eq)[1][2]

    • Triethylamine (TEA) (1.2 eq)[1][2]

    • Dichloromethane (DCM) [Anhydrous][1][2]

Protocol:

  • Setup: Charge a flame-dried round-bottom flask with 4-Methyl-3-nitroaniline and DCM (0.2 M concentration) under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add TEA via syringe. Cool the mixture to 0°C using an ice bath.

  • Acylation: Add Pivaloyl Chloride dropwise over 20 minutes. Critical: Monitor internal temperature; the reaction is exothermic.[2]

  • Reaction: Allow to warm to room temperature (RT) and stir for 3–4 hours. Monitor by TLC (EtOAc/Hexane 1:2) until starting material (Rf ~0.3) is consumed and product (Rf ~0.[2]6) dominates.[2]

  • Workup: Quench with saturated NaHCO₃ solution. Extract with DCM (3x).[2] Wash combined organics with 1M HCl (to remove unreacted amine/TEA), then brine.[2] Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Step 2: Catalytic Hydrogenation (Unmasking the Amine)

Objective: Reduce the nitro group to the target amine without hydrolyzing the pivalamide bond.[2]

  • Reagents:

    • N-(4-methyl-3-nitrophenyl)pivalamide (from Step 1)[1][2][3]

    • 10% Palladium on Carbon (Pd/C) (10 wt% loading)[1][2]

    • Hydrogen Gas (H₂)[1][2]

    • Methanol (MeOH)[1][2]

Protocol:

  • Setup: Dissolve the nitro-intermediate in MeOH (0.1 M) in a hydrogenation vessel (Parr shaker or balloon flask).

  • Catalyst: Carefully add 10% Pd/C (10% by weight of substrate) under a nitrogen stream.[2] Safety: Pd/C is pyrophoric; keep wet with solvent.[2]

  • Reduction: Purge the vessel with H₂ (3 cycles). Agitate under H₂ atmosphere (1 atm for balloon, 30–50 psi for Parr shaker) at RT for 4–12 hours.

  • Monitoring: Monitor by LC-MS. The mass shift will be -30 Da (loss of O₂, gain of H₂ is not linear mass math, but -NO2 [46] to -NH2 [16] is a net loss of 30).[1][2] Look for [M+H]⁺ = 207.[2]

  • Workup: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with MeOH. Concentrate the filtrate in vacuo.

  • Result: The product usually solidifies as an off-white solid.[1][2]

Medicinal Chemistry Utility: The "Gatekeeper" Logic

This molecule is not just a random chemical; it is a bioisostere of the acetamide core found in Imatinib and Nilotinib .[2]

Steric Bioisosterism

In kinase inhibitors, the "3-amino-4-methylphenyl" moiety binds in the hydrophobic pocket adjacent to the ATP binding site.[1]

  • Acetamide (CH₃-CO-): Small, planar.[1][2]

  • Benzamide (Ph-CO-): Large, planar, aromatic interactions.[1][2]

  • Pivalamide (tBu-CO-): Large, spherical (bulky), non-aromatic.[1][2]

Why use Pivalamide?

  • Metabolic Stability: The steric bulk of the tert-butyl group protects the amide bond from amidases, prolonging the half-life (

    
    ) of the drug in vivo.[2]
    
  • Selectivity: The bulky group can clash with smaller "gatekeeper" residues in specific kinases, potentially improving selectivity for kinases with larger hydrophobic back-pockets (e.g., p38 MAPK or specific mutant forms of BCR-ABL).[2]

SAR_Logic cluster_0 Pharmacophore Elements Head Free Amine (NH2) Linker to Heterocycle (H-Bond Donor) Core Toluene Ring (Scaffold) Head->Core Tail Pivalamide (Hydrophobic/Steric Shield) Core->Tail Target Target Interaction: Hydrophobic Pocket (Gatekeeper) Tail->Target van der Waals Interaction

Caption: SAR dissection showing the role of the pivalamide tail in hydrophobic pocket binding.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral signatures are diagnostic:

TechniqueDiagnostic SignalInterpretation
¹H NMR δ 1.25 - 1.30 (s, 9H) The tert-butyl group.[1][2] A sharp, strong singlet.[2]
¹H NMR δ 2.10 - 2.20 (s, 3H) The aryl methyl group (Ar-CH₃).[1][2]
¹H NMR δ 4.50 - 5.00 (br s, 2H) The free aniline protons (-NH₂).[1][2] Exchangeable with D₂O.
¹H NMR δ 9.00 - 9.20 (s, 1H) The amide proton (-NH-CO-).[1][2]
LC-MS m/z 207.15 [M+H]⁺ Protonated molecular ion.[1][2]
IR ~1650 cm⁻¹ Amide I band (C=O stretch).[1][2]
IR ~3300-3400 cm⁻¹ Primary amine (-NH₂) stretching doublet.[1][2]

References

  • Liang, X., et al. (2016).[2][4] "Discovery of CHMFL-ABL-053 as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor."[1][2][4][5] Journal of Medicinal Chemistry, 59(5), 1984–2004.[2][4] (Demonstrates the utility of 3-amino-4-methylphenyl scaffolds in kinase inhibition). [1][2]

  • Meanwell, N. A. (2011).[2] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.[2] (Authoritative review on pivalamide vs. acetamide steric effects). [1][2]

  • PubChem Compound Summary. "N-(3-amino-4-methylphenyl)acetamide (Analog)." (Provides physicochemical baseline for the 3-amino-4-methylphenyl core).[1][2] [1][2]

  • Nagaraju, A., et al. (2012).[2] "Novel synthesis of Imatinib intermediate." Der Pharma Chemica, 4(6), 2325-2327.[2] (Details the nitro-reduction protocols for this specific scaffold class).

Sources

Solubility Profile of N-(3-amino-4-methylphenyl)pivalamide: A Physicochemical and Methodological Analysis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical parameter that profoundly influences its bioavailability, formulation development, and process chemistry.[1][2] This technical guide provides a comprehensive analysis of the solubility characteristics of N-(3-amino-4-methylphenyl)pivalamide, a key building block in medicinal chemistry. We will explore the theoretical underpinnings of its solubility based on its molecular structure, provide a predictive assessment across various organic solvent classes, and detail a robust, self-validating experimental protocol for its quantitative determination. This document is intended for researchers, chemists, and drug development professionals seeking to understand and experimentally verify the solubility of this compound.

Introduction: The Significance of N-(3-amino-4-methylphenyl)pivalamide

N-(3-amino-4-methylphenyl)pivalamide is an organic compound featuring a substituted aromatic ring, an amide linkage, and a primary amine. Its structural motifs make it a versatile intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics. A thorough understanding of its solubility is paramount for designing efficient synthetic routes, purification strategies (such as crystallization), and ultimately, for formulation if it is part of a final API.[2] Poor solubility can create significant challenges in achieving desired concentrations for reactions, purification, and in vivo absorption.[1]

The molecule's structure presents a duality in polarity:

  • Polar Moieties: The primary amine (-NH₂) and the amide (-C(O)NH-) groups are capable of acting as hydrogen bond donors and acceptors. This suggests an affinity for polar solvents.[3][4]

  • Non-Polar Moieties: The phenyl ring, methyl group (-CH₃), and the sterically bulky tert-butyl group of the pivalamide moiety are hydrophobic. These features promote solubility in non-polar or less polar organic solvents.[5]

This guide will dissect how this structural balance dictates the compound's behavior in various solvent systems.

Physicochemical Properties and Predicted Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3][5] A solute dissolves best in a solvent that has a similar polarity. We can predict the solubility of N-(3-amino-4-methylphenyl)pivalamide by examining its key structural features and comparing them to the properties of common organic solvents.

PropertyValue / DescriptionImplication for Solubility
Molecular Formula C₁₂H₁₈N₂O-
Molecular Weight 206.28 g/mol Moderate molecular weight, less likely to have extremely low solubility due to crystal lattice energy alone.
Hydrogen Bond Donors 2 (from -NH₂ and -NH-)Enhances solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that are H-bond acceptors (e.g., DMSO).[6]
Hydrogen Bond Acceptors 2 (from -C=O and -NH₂)Enhances solubility in protic solvents (e.g., water, alcohols) and other H-bond donors.[6]
Functional Groups Aromatic Amine, AmideThe combination of polar groups and a non-polar backbone suggests broad solubility in solvents of intermediate polarity.
Predicted LogP ~2.5 - 3.5Indicates a preference for lipophilic/organic environments over aqueous ones.

Based on this profile, a qualitative prediction of solubility in various solvent classes is presented below.

Table 1: Predicted Solubility of N-(3-amino-4-methylphenyl)pivalamide in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted Qualitative SolubilityRationale
Non-Polar Hexane, Cyclohexane, TolueneLow to Poor The molecule's polar amine and amide groups are incompatible with the non-polar nature of these solvents.[4] The aromatic ring may provide some affinity for toluene.
Polar Aprotic Acetone, Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Acetonitrile (ACN)High to Moderate These solvents can engage in dipole-dipole interactions and accept hydrogen bonds from the solute's amine and amide groups, effectively solvating the molecule.
Polar Aprotic (High Polarity) Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Very High These are powerful, highly polar solvents capable of disrupting crystal lattice forces and strongly solvating both the polar and non-polar regions of the molecule.
Polar Protic Methanol, Ethanol, Isopropanol (IPA)Moderate These solvents can hydrogen bond with the solute, but their own strong H-bond networks may be less effectively disrupted compared to polar aprotic solvents. Solubility is expected to decrease as the alkyl chain of the alcohol increases (Methanol > Ethanol > IPA).
Chlorinated Dichloromethane (DCM), ChloroformModerate to High These solvents are of intermediate polarity and can effectively solvate the aromatic and alkyl portions of the molecule, with some interaction with the polar groups.

Experimental Protocol for Thermodynamic Solubility Determination

To move beyond prediction, quantitative experimental measurement is essential. The shake-flask method is the gold standard for determining equilibrium thermodynamic solubility, providing a reliable and reproducible measure of a compound's intrinsic solubility in a given solvent at a specific temperature.[7][8]

Principle

An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period to ensure that a dynamic equilibrium is reached between the dissolved and undissolved states. The resulting saturated solution is then carefully separated from the excess solid, and the concentration of the dissolved solute is measured using a validated analytical technique, typically High-Performance Liquid Chromatography (HPLC).[9]

Step-by-Step Methodology
  • Preparation: Add an excess amount of crystalline N-(3-amino-4-methylphenyl)pivalamide to a known volume of the selected organic solvent (e.g., 5-10 mg in 1 mL) in a glass vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that a saturated solution was achieved.[7]

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or on a rotating wheel in a temperature-controlled chamber (e.g., 25 °C or 37 °C) for 24 to 48 hours. The extended time is necessary to ensure the system reaches thermodynamic equilibrium.[8]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully separate the supernatant (the saturated solution) from the solid residue. This is best achieved by centrifugation followed by filtering the supernatant through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PTFE).[8]

  • Sample Preparation for Analysis: Accurately dilute a known volume of the filtered supernatant with a suitable mobile phase or solvent to bring the concentration within the calibrated range of the analytical instrument.

  • Quantification by HPLC-UV: Analyze the diluted sample using a validated HPLC method with UV detection at the compound's λ_max. Calculate the concentration in the original saturated solution by applying the dilution factor.

  • Data Reporting: Express the final solubility in mass/volume units (e.g., mg/mL or g/L) or molarity (mol/L).

Workflow Visualization

The following diagram illustrates the key stages of the shake-flask solubility determination protocol.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Quantification A Add excess solid N-(3-amino-4-methylphenyl)pivalamide to known volume of solvent B Seal and agitate at constant temperature (24-48 hours) A->B C Centrifuge to pellet excess solid B->C D Filter supernatant through 0.22 µm PTFE filter C->D Collect supernatant E Accurately dilute filtered supernatant D->E F Analyze by validated HPLC-UV method E->F G Calculate original concentration F->G H Final Solubility Value G->H Report as mg/mL or mol/L

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

N-(3-amino-4-methylphenyl)pivalamide possesses a blended physicochemical nature, with both polar hydrogen-bonding groups and significant non-polar regions. This duality predicts a favorable solubility profile in a range of common polar aprotic and moderately polar solvents such as DMSO, DMF, acetone, and ethyl acetate. Conversely, its solubility is expected to be limited in highly non-polar solvents like hexane and potentially in highly structured protic solvents. While these predictions provide a strong directional guide for solvent selection in synthesis and purification, they must be confirmed by robust experimental data. The detailed shake-flask protocol provided herein represents a self-validating and reliable method for generating the precise, quantitative solubility data required for informed decision-making in the drug development process.

References

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Solubility of Things. (n.d.). Pivalamide.
  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
  • Quora. (2018, March 30). Are amines soluble in organic solvents?.
  • EMBIBE. (2023, January 25). Physical Properties of Amines – Solubility, Melting and Boiling Point.
  • PMC. (2020, November 13). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
  • Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines.
  • PubChem. (n.d.). 3-amino-N-(4-methylphenyl)benzamide.
  • NCERT. (n.d.). Amines.
  • PubChem. (n.d.). N-(3-amino-4-methylphenyl)acetamide.
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  • PMC. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
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Introduction: The Strategic Importance of the 3-Amino-4-methylphenyl Scaffold in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Application of Kinase Inhibitor Intermediates Containing the 3-Amino-4-methylphenyl Moiety

Protein kinases, as central regulators of cellular signaling, have become one of the most critical classes of drug targets in modern oncology and beyond. The development of small molecule kinase inhibitors (SMKIs) that selectively block the ATP-binding site of aberrant kinases has revolutionized cancer therapy.[1] Within the vast chemical space of kinase inhibitors, certain structural motifs appear with remarkable frequency, acting as "privileged scaffolds" that provide a foundational framework for potent and selective target engagement.

The 3-amino-4-methylphenyl moiety is one such scaffold. Its inherent structural and electronic properties make it an ideal anchor for binding within the kinase hinge region, a critical component of the ATP pocket. The aniline nitrogen and its adjacent amino group can form key hydrogen bonds with the backbone of the hinge region, while the methyl group provides a vector for steric and electronic tuning, influencing both potency and selectivity. This moiety is a cornerstone of several blockbuster drugs, including the Bcr-Abl tyrosine kinase inhibitors Imatinib and Nilotinib, which transformed the treatment of chronic myeloid leukemia (CML).[2]

This guide, intended for researchers and drug development professionals, provides an in-depth exploration of the synthesis, characterization, and strategic application of key intermediates built upon the 3-amino-4-methylphenyl core. We will dissect common and advanced synthetic routes, explain the causality behind methodological choices, and provide validated protocols to empower the medicinal chemist in the rational design of next-generation kinase inhibitors.

Core Moiety and Strategic Functionalization

The utility of the 3-amino-4-methylphenyl group lies in its capacity for dual functionalization, enabling the construction of complex inhibitor architectures.

G cluster_moiety 3-Amino-4-methylphenyl Core core_structure N_Amidation Amide Bond Formation (Coupling to Specificity Group) core_structure->N_Amidation Position 1 NH2_Coupling Heterocycle Coupling (Hinge Binding) core_structure->NH2_Coupling Position 3

Caption: Core 3-Amino-4-methylphenyl moiety showing key functionalization points.

Synthetic Strategies: Building the Core Intermediate

The successful synthesis of kinase inhibitors relies on the efficient and scalable production of key intermediates. For molecules containing the 3-amino-4-methylphenyl scaffold, the primary precursor is 3-amino-4-methylaniline (also known as 4-methyl-1,3-phenylenediamine). Two principal synthetic paradigms dominate its preparation: the classical nitration-reduction pathway and modern catalytic cross-coupling methods.

Retrosynthetic Analysis

A logical approach to designing the synthesis begins with a retrosynthetic disconnection of a common intermediate, such as an N-acylated derivative, which is often the direct precursor to the final coupling step in inhibitor synthesis.[3]

G Target Target Intermediate N-(3-amino-4-methylphenyl)amide Amine 3-Amino-4-methylaniline Target->Amine Amide bond Acid Carboxylic Acid Derivative (R-CO-X) Target->Acid Amide bond Nitro 4-Methyl-3-nitroaniline Amine->Nitro Reduction Halide 3-Halo-4-methylaniline (For Cross-Coupling) Amine->Halide C-N Coupling Toluene Substituted Toluene Nitro->Toluene Nitration

Caption: Retrosynthetic analysis for a key N-acylated intermediate.

Route 1: The Nitration-Reduction Pathway

This is the most traditional and often cost-effective method for large-scale synthesis. The strategy involves the introduction of a nitro group onto a toluene-derived precursor, followed by its reduction to the corresponding amine.

  • Nitration : The starting material is typically 2-methylaniline (o-toluidine). To control the regioselectivity of the nitration and prevent oxidation of the amino group, it is first protected, commonly as an acetanilide. Nitration of N-acetyl-o-toluidine with a standard nitrating mixture (HNO₃/H₂SO₄) preferentially installs the nitro group at the position para to the methyl group and meta to the directing acetamido group, yielding N-acetyl-4-methyl-3-nitroaniline.

  • Hydrolysis : The acetyl protecting group is then removed under acidic or basic conditions to yield 4-methyl-3-nitroaniline.

  • Reduction : The final step is the reduction of the nitro group to an amine. This is a critical transformation with several viable methods, each with distinct advantages and disadvantages.

Table 1: Comparison of Common Methods for Nitro Group Reduction

MethodReducing Agent(s)Typical YieldAdvantagesDisadvantages
Catalytic Hydrogenation H₂ gas, Pd/C or Raney Ni catalyst>90%High yield, clean reaction, easy product isolation.[4]Requires specialized high-pressure equipment (Parr shaker, autoclave); potential catalyst poisoning.[4]
Metal/Acid Reduction Sn/HCl or Fe/HCl/AcOH70-85%Inexpensive reagents, robust and reliable.Generates significant metallic waste streams; can require harsh acidic conditions.[5]
Transfer Hydrogenation Hydrazine, Ammonium formate80-95%Avoids the use of high-pressure hydrogen gas; milder conditions.Can be more expensive than metal/acid methods.

The choice of reduction method often depends on the scale of the synthesis and the available equipment. For laboratory-scale synthesis, transfer hydrogenation is often preferred for its operational simplicity, while industrial-scale processes may favor catalytic hydrogenation for its efficiency and low waste.

Caption: Workflow for the nitration-reduction synthesis route.

Step 1: Acetylation of 2-Methylaniline

  • To a stirred solution of 2-methylaniline (1.0 eq) in glacial acetic acid (3 mL per gram of aniline) at 0°C, add acetic anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Pour the reaction mixture into ice water and stir until a white precipitate forms.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to yield N-acetyl-2-methylaniline.

Step 2: Nitration

  • Add the N-acetyl-2-methylaniline (1.0 eq) in small portions to concentrated sulfuric acid (4 mL per gram) at 0°C.

  • In a separate flask, prepare the nitrating mixture by adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2 mL per gram) at 0°C.

  • Add the nitrating mixture dropwise to the aniline solution, maintaining the temperature below 10°C.

  • Stir for 2 hours at 0-5°C, then pour onto crushed ice.

  • Filter the resulting yellow precipitate, wash with water until the filtrate is neutral, and dry.

Step 3: Hydrolysis

  • Suspend the crude N-acetyl-4-methyl-3-nitroaniline in a 6 M solution of hydrochloric acid (10 mL per gram).

  • Heat the mixture to reflux for 2-3 hours until the solid dissolves.

  • Cool the solution and neutralize carefully with a concentrated NaOH solution to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from ethanol/water to give pure 4-methyl-3-nitroaniline.

Step 4: Reduction to 3-Amino-4-methylaniline (using Fe/HCl)

  • In a round-bottom flask equipped with a reflux condenser, add 4-methyl-3-nitroaniline (1.0 eq), ethanol, water, and a catalytic amount of concentrated HCl.

  • Heat the mixture to 70-80°C and add iron powder (3.0 eq) portion-wise over 30 minutes.

  • After the addition is complete, reflux the mixture for 4-6 hours until the starting material is consumed (monitor by TLC).

  • Filter the hot reaction mixture through a pad of Celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure, and extract the aqueous residue with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 3-amino-4-methylaniline.

Route 2: C-N Cross-Coupling Strategies

Modern organometallic chemistry offers powerful alternatives for constructing the C-N bonds necessary for aniline synthesis. These methods, such as the Buchwald-Hartwig amination, are prized for their broad substrate scope and functional group tolerance, though they often require more expensive catalysts and ligands.[6][7]

The Buchwald-Hartwig amination involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine.[7][8] To synthesize a precursor to our target moiety, one could couple 2-bromo-1-methyl-4-nitrobenzene with a nitrogen source like ammonia or a protected amine equivalent.[2]

G Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X ArX->OxAdd PdII_complex Ar-Pd(II)-X OxAdd->PdII_complex Ligand_Ex Ligand Exchange PdII_complex->Ligand_Ex Amine R₂NH Amine->Ligand_Ex Base Base Base->Ligand_Ex Amido_complex Ar-Pd(II)-NR₂ Ligand_Ex->Amido_complex RedElim Reductive Elimination Amido_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ RedElim->Product

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

This approach is particularly valuable when the desired substitution pattern is difficult to achieve through electrophilic aromatic substitution (nitration) or when sensitive functional groups are present on the molecule.

Application in Kinase Inhibitor Synthesis: The Amidation Step

Once 3-amino-4-methylaniline is obtained, it serves as a nucleophile in an amidation reaction to form the core structure of many kinase inhibitors. This typically involves coupling with a carboxylic acid that constitutes the "specificity" portion of the drug, which interacts with regions of the kinase outside the hinge.[9] A common example is the synthesis of an N-(3-amino-4-methylphenyl)benzamide intermediate.[3]

This protocol illustrates the final coupling step where the aniline intermediate is linked to the hinge-binding heterocycle.

  • Materials : 3-Amino-4-methylaniline (1.0 eq), 2-chloro-4-(pyridin-3-yl)pyrimidine (1.05 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).

  • Procedure :

    • To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the catalyst, ligand, and base.

    • Add 3-amino-4-methylaniline and 2-chloro-4-(pyridin-3-yl)pyrimidine, followed by an anhydrous solvent such as dioxane or toluene.

    • Degas the mixture (e.g., by bubbling argon through it for 15 minutes).

    • Heat the reaction mixture to 100-110°C and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

    • Filter the mixture through Celite to remove inorganic salts and the catalyst.

    • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Characterization and Quality Control

Ensuring the identity and purity of the synthesized intermediates is paramount. A combination of spectroscopic and chromatographic techniques is employed.

Table 2: Representative Spectroscopic Data for N-(3-Amino-4-methylphenyl)benzamide

TechniqueData TypeExpected Observations
¹H NMR Chemical Shifts (δ)Aromatic Protons: Signals between 6.5-8.0 ppm. Methyl Protons: A singlet around 2.1-2.3 ppm. Amine/Amide Protons: Broad singlets, chemical shift can vary (NH₂ ~3.5-5.0 ppm, NH-CO ~9.0-10.0 ppm).
¹³C NMR Chemical Shifts (δ)Carbonyl Carbon: Signal around 165-170 ppm. Aromatic Carbons: Multiple signals in the 110-150 ppm range. Methyl Carbon: A signal around 17-20 ppm.
Mass Spec (ESI+) m/zDetection of the protonated molecular ion [M+H]⁺. For the title compound (C₁₄H₁₄N₂O), this would be at m/z ≈ 227.1.
HPLC PurityA single major peak indicating high purity, typically >98% for use in subsequent steps.

Conclusion

The 3-amino-4-methylphenyl moiety is a validated and highly effective scaffold for the development of potent kinase inhibitors. Its synthesis is accessible through multiple, well-established routes, from the traditional nitration-reduction pathway suitable for large-scale production to the more versatile but complex C-N cross-coupling reactions. A thorough understanding of these synthetic strategies, the rationale behind procedural choices, and robust analytical characterization are essential for any researcher or drug development professional working in this field. The ability to efficiently construct high-quality intermediates based on this core is a critical enabling step in the discovery of novel and life-saving targeted therapies.

References

  • A Comparative Guide to Catalytic Systems for Aniline Derivative Synthesis - Benchchem.
  • Different methods of C-N bond formation. (a) Traditional approach using alkyl halides and (b) greener pathway using borrowing hydrogen methodology. … - ResearchGate.
  • Methods and Strategies for C–N Bond Formation Reactions.
  • A Different Approach to Anilines - GalChimia.
  • Chapter 3: Synthetic Methods for Primary Anilines - Books.
  • Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors - PubMed.
  • An Improved Process For Preparation Of N (5 Amino 2 Methylphenyl) 4 (3 Pyridinyl) 2 Pyrimidineamine - Quick Company.
  • TW202128641A - Synthesis of tyrosine kinase inhibitors - Google Patents.
  • Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations - PubMed.
  • Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia - PubMed.
  • Schematic of the synthesis of N‐(3‐amino‐4‐methylphenyl)benzamide under continuous flow conditions. - ResearchGate.
  • Synthesis of 3-amino-4-methylphenol - PrepChem.com.
  • CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents.
  • Full article: Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - Taylor & Francis.
  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1- yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE - Semantic Scholar.
  • Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators - PMC.
  • (PDF) Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor - ResearchGate.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Publishing.
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  • 6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors - PubMed.
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  • (IUCr) Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone.
  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - NIH.
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Methodological & Application

Application Note: Strategic Utilization of N-(3-amino-4-methylphenyl)-2,2-dimethylpropanamide (AMPD) in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Technical Protocol guide for N-(3-amino-4-methylphenyl)-2,2-dimethylpropanamide , designed for researchers in medicinal chemistry and drug discovery.

Executive Summary

N-(3-amino-4-methylphenyl)-2,2-dimethylpropanamide (AMPD) represents a high-value "privileged scaffold" for the synthesis of Type II kinase inhibitors. Structurally, it combines a 3-amino-4-methylaniline core—a validated motif found in blockbuster drugs like Imatinib and Nilotinib—with a pivalamide (2,2-dimethylpropanamide) moiety.

The pivalamide group serves a dual function:

  • Steric Gatekeeper: It acts as a bulky, hydrophobic anchor that can occupy the allosteric "deep pocket" (e.g., the DFG-out conformation) of protein kinases, improving potency and selectivity.

  • Orthogonal Protection: The steric bulk of the tert-butyl group renders the amide bond highly resistant to hydrolysis, effectively "masking" the N1-position while leaving the N3-amine free for diverse chemical derivatization.

This guide details the protocols for utilizing AMPD as a building block in Urea Formation , Amide Coupling , and Buchwald-Hartwig Amination .

Chemical Profile & Structural Logic

PropertySpecification
IUPAC Name N-(3-amino-4-methylphenyl)-2,2-dimethylpropanamide
Common Name 3-Amino-4-methylpivalanilide (AMPD)
Molecular Formula C₁₂H₁₈N₂O
Molecular Weight 206.29 g/mol
Key Functionality Primary Amine (Nucleophile), Pivalamide (Hydrophobic Anchor)
Solubility Soluble in DMSO, DMF, MeOH, DCM; Low solubility in Water
pKa (Calculated) ~4.5 (Aniline NH₂), ~14 (Amide NH)
Structural Utility Diagram

The following diagram illustrates the strategic role of AMPD in drug design, highlighting its "Warhead" attachment point and "Hydrophobic Anchor."

AMPD_Structure AMPD AMPD Core (Scaffold) Pivaloyl Pivaloyl Group (Hydrophobic Anchor) AMPD->Pivaloyl Occupies Allosteric Pocket (DFG-out) Methyl 4-Methyl (Regio-Control) AMPD->Methyl Restricts Conformation (Orthogonal Twist) Amine 3-Amino Group (Reactive Warhead) AMPD->Amine Site for Linker Attachment (Urea/Amide)

Figure 1: Structural dissection of AMPD showing its pharmacophoric contributions to kinase inhibitor design.

Application Protocols

Protocol A: Synthesis of Diaryl Ureas (Sorafenib-like Scaffolds)

Objective: To synthesize urea-linked kinase inhibitors by reacting the free aniline of AMPD with aryl isocyanates. This is the primary route for generating RAF/VEGFR inhibitors.

Mechanism: Nucleophilic addition of the N3-amine to the electrophilic isocyanate carbon.

Materials:

  • AMPD (1.0 equiv)

  • Aryl Isocyanate (1.1 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

  • Triethylamine (TEA) (0.5 equiv - optional, catalytic)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve AMPD (1.0 mmol, 206 mg) in anhydrous DCM (5 mL).

  • Addition: Cool the solution to 0°C. Add the Aryl Isocyanate (1.1 mmol) dropwise over 5 minutes.

    • Note: If the isocyanate is solid, dissolve it in minimal DCM before addition.

  • Reaction: Remove the ice bath and stir at Room Temperature (25°C) for 4–12 hours.

    • Monitoring: Check by TLC (50% EtOAc/Hexane) or LC-MS. The product typically precipitates as a white/off-white solid.

  • Work-up:

    • If precipitate forms: Filter the solid, wash with cold DCM (2 x 5 mL) and Diethyl Ether (2 x 10 mL).

    • If soluble: Concentrate the solvent to ~1 mL, add Hexane or Ether to induce precipitation, then filter.

  • Purification: Recrystallize from EtOH/Water or purify via Flash Chromatography (0-5% MeOH in DCM) if necessary.

Validation Criteria:

  • 1H NMR (DMSO-d6): Appearance of two distinct urea singlets (δ 8.5–9.5 ppm). Disappearance of the broad aniline NH₂ signal (δ ~4.5-5.0 ppm).

Protocol B: Amide Coupling (Imatinib-like Scaffolds)

Objective: To couple AMPD with heteroaryl carboxylic acids to form Type II inhibitors.

Materials:

  • AMPD (1.0 equiv)

  • Heteroaryl Carboxylic Acid (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DMF (Anhydrous)

Step-by-Step Procedure:

  • Activation: In a vial, dissolve the Carboxylic Acid (1.1 mmol) in DMF (3 mL). Add DIPEA (3.0 mmol) and HATU (1.2 mmol). Stir for 15 minutes at RT to form the activated ester.

  • Coupling: Add AMPD (1.0 mmol) directly to the activated mixture.

  • Reaction: Stir at 40°C for 12–24 hours. The steric bulk of the ortho-methyl group may slow down the reaction, requiring mild heating.

  • Work-up: Pour the reaction mixture into Ice Water (30 mL) with vigorous stirring.

    • If solid forms: Filter and wash with water.

    • If oil forms: Extract with EtOAc (3 x 20 mL), wash with LiCl (5% aq), Brine, and dry over Na₂SO₄.

  • Purification: Flash Chromatography (Hexane/EtOAc gradient).

Protocol C: Pd-Catalyzed Buchwald-Hartwig Amination

Objective: To couple AMPD with aryl/heteroaryl halides (Cl, Br, I) when amide/urea linkers are not desired.

Materials:

  • AMPD (1.0 equiv)

  • Aryl Halide (1.1 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step Procedure:

  • Loading: In a glovebox or under Argon, charge a pressure vial with AMPD (1.0 mmol), Aryl Halide (1.1 mmol), Cs₂CO₃ (2.0 mmol), Pd₂(dba)₃ (18 mg), and Xantphos (23 mg).

  • Solvent: Add degassed 1,4-Dioxane (5 mL). Seal the vial.

  • Reaction: Heat to 100°C for 16 hours.

  • Work-up: Cool to RT. Filter through a pad of Celite, eluting with EtOAc. Concentrate the filtrate.

  • Purification: Flash Chromatography.

Analytical Quality Control (QC)

HPLC Method (Purity Check):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV 254 nm.

  • Retention Time: AMPD is moderately lipophilic; expect elution around 6–7 min (depending on flow rate).

NMR Identification (DMSO-d6):

  • Pivaloyl Methyls: Singlet, ~1.2 ppm (9H).

  • Ar-Methyl: Singlet, ~2.1 ppm (3H).

  • Aniline NH₂: Broad Singlet, ~4.8 ppm (2H).

  • Amide NH: Singlet, ~9.0 ppm (1H).

Workflow Visualization

The following diagram outlines the decision tree for using AMPD based on the desired drug target profile.

Workflow Start Start: AMPD Scaffold Decision Select Linker Type Start->Decision Route1 Route A: Urea Linker (Target: RAF/VEGFR) Decision->Route1 High H-Bond Demand Route2 Route B: Amide Linker (Target: BCR-ABL/KIT) Decision->Route2 Rigid Linker Needed Route3 Route C: Aryl Amine (Target: CDK/JAK) Decision->Route3 Metabolic Stability Reagent1 Reagent: Isocyanates Route1->Reagent1 Reagent2 Reagent: Acids/HATU Route2->Reagent2 Reagent3 Reagent: Pd-Cat/Halides Route3->Reagent3 Product Final Kinase Inhibitor (Type II) Reagent1->Product Reagent2->Product Reagent3->Product

Figure 2: Synthetic workflow for converting AMPD into diverse kinase inhibitor classes.

Safety & Handling

  • Hazard Class: Anilines are generally toxic if swallowed, inhaled, or absorbed through the skin. They may cause methemoglobinemia.

  • Sensitization: Potential skin sensitizer.

  • PPE: Wear nitrile gloves, lab coat, and safety glasses. Handle in a fume hood.

  • Storage: Store at 2–8°C under inert atmosphere (Argon) to prevent oxidation of the free amine (darkening of color indicates oxidation).

References

  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer.

  • Liu, Y., & Gray, N. S. (2006). Rational design of inhibitors that bind to inactive kinase conformations. Nature Chemical Biology.

  • Smith, C. C., et al. (2019). Validation of Type II Kinase Inhibitors. ACS Chemical Biology.

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiarylphosphines in Pd-Catalyzed Amination: A User's Guide. Chemical Science.

Application Notes & Protocols for Amide Bond Formation: A Guide to Coupling Reagents for the Synthesis of N-(3-amino-4-methylphenyl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role of the Amide Bond

The amide bond is an indispensable linkage in modern chemistry, forming the backbone of peptides and proteins and serving as a critical structural motif in a vast array of pharmaceuticals, including top-selling drugs like Atorvastatin and Rivaroxaban.[1] Consequently, the efficient and selective formation of amide bonds from carboxylic acids and amines is one of the most frequently performed reactions in medicinal chemistry and drug development.[2][3]

Direct condensation of a carboxylic acid and an amine requires high temperatures to eliminate water, conditions that are incompatible with most complex organic molecules. Therefore, the reaction must be mediated by "coupling reagents," which activate the carboxylic acid to facilitate nucleophilic attack by the amine under mild conditions.[3]

This guide provides an in-depth analysis of common amide coupling reagents for the synthesis of N-(3-amino-4-methylphenyl)-2,2-dimethylpropanamide , a valuable intermediate. We will explore the specific synthetic challenges posed by the substrates, compare the mechanisms and efficacy of different classes of coupling reagents, and provide detailed, field-proven protocols for its synthesis.

The Synthetic Challenge: Substrate-Specific Considerations

The successful synthesis of N-(3-amino-4-methylphenyl)-2,2-dimethylpropanamide requires careful consideration of the unique properties of the two coupling partners: pivalic acid and 4-methyl-1,3-phenylenediamine.

  • Carboxylic Acid: Pivalic Acid (2,2-dimethylpropanoic acid) The presence of a bulky tert-butyl group adjacent to the carboxyl moiety introduces significant steric hindrance. This can dramatically slow the rate of reaction, making the choice of a highly efficient coupling reagent paramount. Standard methods may prove sluggish or fail entirely with such sterically demanding substrates.[4][5]

  • Amine: 4-Methyl-1,3-phenylenediamine This substrate presents a key regioselectivity challenge. It possesses two primary amino groups at positions 1 and 3, which have different electronic and steric environments. The amino group at position 1 is ortho to a methyl group, making it more sterically hindered. The amino group at position 3 is less hindered. The goal is to achieve selective mono-acylation at the less hindered position 3. Using the diamine in excess is a common strategy to disfavor di-acylation. Furthermore, as an aniline derivative, it is a relatively weak nucleophile compared to aliphatic amines, which can further complicate the coupling.[6]

A logical workflow for selecting a coupling strategy must address these challenges to maximize yield and purity.

cluster_challenge Synthetic Challenges cluster_goal Desired Outcome cluster_strategy Strategic Considerations Pivalic_Acid Pivalic Acid (Sterically Hindered) Reagent Select High-Potency Coupling Reagent Pivalic_Acid->Reagent Requires potent activation Diamine 4-Methyl-1,3-phenylenediamine (Two Nucleophilic Sites) Stoichiometry Optimize Reagent Stoichiometry Diamine->Stoichiometry Control regioselectivity & prevent di-acylation Target Target Molecule (Mono-acylated Product) Reagent->Target Stoichiometry->Target Conditions Control Reaction Conditions Conditions->Target

Caption: Logical approach to addressing substrate-specific challenges.

A Comparative Guide to Amide Coupling Reagents

The choice of coupling reagent is the most critical parameter for a successful reaction. Reagents are broadly classified into carbodiimides and onium salts, each with distinct advantages and mechanisms.

Carbodiimides (e.g., DCC, DIC, EDC)

Carbodiimides were among the first coupling reagents developed and remain widely used.[7] Their mechanism involves the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate.[7][8] This intermediate is then attacked by the amine to form the amide bond.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is particularly popular due to its water solubility, which allows for easy removal of the urea byproduct via aqueous workup.[7][9]

However, the O-acylisourea intermediate is unstable and can undergo intramolecular rearrangement to a non-reactive N-acylurea, reducing the yield.[7] For chiral acids, this intermediate is also prone to racemization. To mitigate these issues, additives are almost always used.[10]

  • Additives (e.g., HOBt, HOAt): Additives like 1-hydroxybenzotriazole (HOBt) or the more reactive 1-hydroxy-7-azabenzotriazole (HOAt) intercept the O-acylisourea to form a more stable active ester.[9][11] This active ester is less prone to side reactions and reacts cleanly with the amine to form the desired amide.[7][10]

Onium Salts (Uronium/Aminium and Phosphonium)

Onium salts are generally more reactive and efficient than carbodiimide/additive combinations, making them excellent choices for challenging couplings involving sterically hindered substrates or poorly nucleophilic amines.[3][10]

  • Uronium/Aminium Salts (e.g., HATU, HBTU, COMU): These reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), are among the most powerful coupling reagents available.[12] In the presence of a non-nucleophilic base like DIPEA, HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester.[12][13] The 7-azabenzotriazole backbone of HATU is thought to accelerate the final coupling step through a neighboring group effect.[13][14] While highly effective, a potential side reaction is the guanidinylation of the amine if the coupling reagent is used in large excess.[12]

  • Phosphonium Salts (e.g., PyBOP, BOP): Reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also very effective, particularly for sterically hindered couplings.[6] A key advantage is that they do not react with the amine component, which can be beneficial in certain contexts.[3] However, some older phosphonium reagents like BOP produce the carcinogenic byproduct hexamethylphosphoramide (HMPA), limiting their use.[10][15]

Reagent Selection Summary
Reagent ClassExamplesProsConsBest For...
Carbodiimides EDC, DICCost-effective; byproducts can be easy to remove (EDC: water-soluble, DCC: precipitates).Slower reaction rates; requires additives (HOBt, HOAt) to suppress side reactions and racemization.[7][10]Routine couplings, large-scale synthesis where cost is a factor.
Uronium/Aminium HATU, HBTU, COMUVery high reactivity and efficiency; fast reaction times; low racemization.[12][14]Higher cost; potential for side reactions like amine capping if used in excess.[12]Sterically hindered substrates, weakly nucleophilic amines, and difficult couplings.
Phosphonium PyBOP, BOPHigh reactivity; no reaction with the amine nucleophile.[3]Byproducts can be difficult to remove; some reagents generate toxic byproducts (e.g., HMPA from BOP).[10]Sterically demanding couplings and cyclization reactions.

Reaction Mechanisms Visualized

Understanding the activation mechanism is key to optimizing reaction conditions and troubleshooting.

EDC/HOBt Mechanism

The reaction proceeds via an O-acylisourea intermediate, which is intercepted by HOBt to form a more stable, yet reactive, HOBt-ester.

RCOOH R-COOH (Pivalic Acid) O_acyl O-Acylisourea (Unstable Intermediate) RCOOH->O_acyl EDC EDC EDC->O_acyl HOBt_ester HOBt-Ester (Active Ester) O_acyl->HOBt_ester Intercepted by Urea EDC-Urea (Byproduct) O_acyl->Urea HOBt HOBt HOBt->HOBt_ester Amide Amide Product HOBt_ester->Amide Nucleophilic Attack Amine R'-NH₂ (Diamine) Amine->Amide Amide->HOBt Regenerated RCOOH R-COOH (Pivalic Acid) Carboxylate R-COO⁻ RCOOH->Carboxylate Base Base (DIPEA) Base->Carboxylate Deprotonation OAt_ester OAt-Active Ester (Highly Reactive) Carboxylate->OAt_ester HATU HATU HATU->OAt_ester Activation Amide Amide Product OAt_ester->Amide Nucleophilic Attack TMU Tetramethylurea (Byproduct) OAt_ester->TMU HOAt HOAt OAt_ester->HOAt Amine R'-NH₂ (Diamine) Amine->Amide

Caption: Mechanism of HATU-mediated amide coupling. [12][16]

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis of N-(3-amino-4-methylphenyl)-2,2-dimethylpropanamide. Always conduct reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Solvents should be anhydrous for best results.

Protocol 1: EDC/HOBt Mediated Coupling

This protocol uses a cost-effective carbodiimide approach, which is suitable for scale-up. The key to success is controlling the stoichiometry to favor mono-acylation.

Materials

ReagentM.W. ( g/mol )EquivalentsMmolAmount
Pivalic Acid102.131.05.0511 mg
4-Methyl-1,3-phenylenediamine122.173.015.01.83 g
EDC·HCl191.701.26.01.15 g
HOBt (anhydrous)135.121.26.0811 mg
N,N-Diisopropylethylamine (DIPEA)129.242.512.52.17 mL
Anhydrous DMF---25 mL

Procedure

  • Reagent Preparation: To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add pivalic acid (1.0 eq), HOBt (1.2 eq), and 4-methyl-1,3-phenylenediamine (3.0 eq).

  • Dissolution: Add anhydrous DMF (25 mL) and stir the mixture until all solids have dissolved.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Activation: Add EDC·HCl (1.2 eq) to the reaction mixture in one portion.

  • Base Addition: Add DIPEA (2.5 eq) dropwise to the stirring solution over 5 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the pivalic acid is consumed. [9]8. Work-up:

    • Pour the reaction mixture into a separatory funnel containing 100 mL of ethyl acetate and 100 mL of water.

    • Wash the organic layer sequentially with 5% aqueous HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired mono-acylated product.

Protocol 2: HATU Mediated Coupling

This protocol utilizes a high-potency uronium salt, which is ideal for overcoming the steric hindrance of pivalic acid and ensuring a high-yield, rapid conversion.

Materials

ReagentM.W. ( g/mol )EquivalentsMmolAmount
Pivalic Acid102.131.05.0511 mg
4-Methyl-1,3-phenylenediamine122.173.015.01.83 g
HATU380.231.15.52.09 g
N,N-Diisopropylethylamine (DIPEA)129.243.015.02.60 mL
Anhydrous DMF---25 mL

Procedure

  • Pre-activation: In a dry 100 mL round-bottom flask under an inert atmosphere, dissolve pivalic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (15 mL).

  • Base Addition for Activation: Add DIPEA (3.0 eq) to the mixture and stir at room temperature for 10-15 minutes. This "pre-activation" step generates the active ester. [12]3. Amine Addition: In a separate flask, dissolve the 4-methyl-1,3-phenylenediamine (3.0 eq) in anhydrous DMF (10 mL). Add this amine solution to the pre-activated mixture dropwise.

  • Reaction: Stir the reaction at room temperature for 2-6 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within a few hours. [12]6. Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1.

General Workflow and Troubleshooting

A robust synthetic process requires careful planning from start to finish, including methods for monitoring and troubleshooting.

Overall Experimental Workflow

Prep 1. Reagent Preparation (Under Inert Atmosphere) Activation 2. Carboxylic Acid Activation (0°C to RT) Prep->Activation Add Coupling Reagent Reaction 3. Amine Coupling (Stir 2-24h) Activation->Reaction Add Amine Monitor 4. Reaction Monitoring (TLC / LC-MS) Reaction->Monitor Monitor->Reaction Incomplete? Continue Stirring Workup 5. Aqueous Workup (Extraction & Washing) Monitor->Workup Complete? Purify 6. Purification (Column Chromatography) Workup->Purify Analyze 7. Product Characterization (NMR, MS, Purity) Purify->Analyze

Caption: Standard workflow for amide coupling synthesis.

Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Insufficiently reactive coupling reagent. 2. Wet reagents or solvents. 3. Suboptimal base or stoichiometry.1. Switch to a more powerful reagent (e.g., EDC/HOBt → HATU). [6] 2. Use anhydrous solvents and dry reagents thoroughly. 3. Ensure a suitable non-nucleophilic base (DIPEA) is used in sufficient quantity.
Significant Di-acylation 1. Stoichiometry of the diamine is too low. 2. Reaction time is excessively long or temperature is too high.1. Increase the excess of the diamine (e.g., from 3 to 5 equivalents). 2. Monitor the reaction closely and stop it once the mono-acylated product is maximized.
Formation of N-acylurea (with Carbodiimides) The O-acylisourea intermediate is rearranging before reacting with the amine.Ensure an adequate amount of HOBt or HOAt (at least 1.0 eq) is used to efficiently trap the intermediate. [7]
Unreacted Starting Material 1. Steric hindrance is too great for the chosen conditions. 2. Reaction has not run long enough.1. Switch to a more potent reagent like HATU or PyBOP. Consider in situ formation of the highly reactive acyl fluoride. [4][5] 2. Allow the reaction to proceed for a longer duration, monitoring periodically.

Conclusion

The synthesis of N-(3-amino-4-methylphenyl)-2,2-dimethylpropanamide presents a classic challenge in medicinal chemistry, requiring the coupling of a sterically hindered carboxylic acid with a diamine where regioselectivity must be controlled. While standard carbodiimide methods like EDC/HOBt offer a reliable and cost-effective route, high-potency onium salt reagents such as HATU provide a more rapid and often higher-yielding alternative for such difficult substrates. The choice of reagent should be guided by the specific requirements of the synthesis, including scale, cost, and the need for high efficiency. By understanding the underlying mechanisms and adhering to robust experimental protocols, researchers can successfully navigate the complexities of amide bond formation to advance their scientific and drug development objectives.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Organic Chemistry Tutor. (n.d.). Carbodiimide-Mediated Coupling. Organic Chemistry Tutor. [Link]

  • AAPPTEC. (2021, May 19). Carbodiimides and Additives. AAPPTEC Peptides. [Link]

  • Wikipedia. (n.d.). HATU. Wikipedia. [Link]

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate chemistry, 6(1), 123-130. [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

  • Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies. [Link]

  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. Bioconjugate Chemistry. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(34), 4437-4440. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Cernak, T., & Lambert, K. M. (2019). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11624-11627. [Link]

  • Agudo-Álvarez, S., et al. (2022). The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate. [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 844-858. [Link]

  • ResearchGate. (n.d.). Approaches to amide bond formation. ResearchGate. [Link]

  • Reddit. (2025, December 22). Side reactions with HBTU amide coupling? r/Chempros. [Link]

  • Watson, A. J. B., et al. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Omega. [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC Peptides. [Link]

  • AAPPTEC. (n.d.). Monitoring of Peptide Coupling and Capping. AAPPTEC Peptides. [Link]

  • Reddit. (2023, March 20). Choosing amide coupling agent. r/Chempros. [Link]

  • ResearchGate. (n.d.). Scheme 4 Monitoring the amide coupling reaction by 1 H NMR. ResearchGate. [Link]

  • ResearchGate. (2025, September 3). Phosphine-mediated deoxygenative synthesis of amides from carboxylic acids and N-chloro compounds. ResearchGate. [Link]

  • Nature. (n.d.). Intermediate knowledge enhanced the performance of the amide coupling yield prediction model. Nature. [Link]

  • Royal Society of Chemistry. (2015, February 19). Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. RSC Publishing. [Link]

  • LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. LibreTexts. [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

  • UVicSpace. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace. [Link]

  • ResearchGate. (n.d.). Schematic of the synthesis of N‐(3‐amino‐4‐methylphenyl)benzamide under continuous flow conditions. ResearchGate. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-amino-4-methylphenol. PrepChem.com. [Link]

Sources

scale-up synthesis of 3-amino-4-methylpivalanilide for process chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a robust, scalable process for the synthesis of 3-amino-4-methylpivalanilide (


-(3-amino-4-methylphenyl)pivalamide), a critical aniline building block used in the manufacture of kinase inhibitors and high-performance polymers.

Part 1: Executive Summary & Strategic Route Selection

Target Molecule: 3-amino-4-methylpivalanilide CAS: [Relevant generic structure search suggests derivatives like 119-32-4 precursors] Role: Key intermediate for amide coupling in medicinal chemistry (e.g., ortho-amino anilides for heterocycle formation).

Route Analysis for Scale-Up

For process chemistry, "scalability" demands regiochemical certainty, cost control, and safety. We evaluate two primary routes:

  • Route A: The Nitro-Reduction Route (Recommended)

    • Chemistry: Acylation of 4-methyl-3-nitroaniline (Fast Garnet GBC Base) followed by catalytic hydrogenation.

    • Pros: 100% Regiocontrol (nitrogen position is fixed), commercial availability of cheap starting material, crystalline intermediates.

    • Cons: Requires hydrogenation capability (pressure vessel).

    • Verdict: The industry standard for high-purity GMP synthesis.

  • Route B: The Diamine Selectivity Route

    • Chemistry: Selective mono-acylation of 2,4-diaminotoluene .

    • Pros: One step (if successful), very low raw material cost.

    • Cons: Risk of bis-acylation and regio-isomers (acylation at 2-position vs 4-position). Purification of the diamine mixture is difficult.

    • Verdict: Suitable only for low-grade technical applications or if strictly controlled flow chemistry is available.

Decision: This protocol details Route A , ensuring high purity and operational safety.

Part 2: Detailed Process Protocol (Route A)

Step 1: Pivaloylation of 4-Methyl-3-nitroaniline

Objective: Protect the aniline amine as a pivalamide. The pivaloyl group (


-Bu) provides steric bulk and stability superior to acetyl groups.
  • Reaction:

    
    
    

Materials:

  • Substrate: 4-Methyl-3-nitroaniline (1.0 equiv)

  • Reagent: Pivaloyl chloride (1.1 equiv)

  • Base: Triethylamine (1.2 equiv) or

    
     (1.5 equiv, biphasic)
    
  • Solvent: Toluene (anhydrous preferred for scale) or Ethyl Acetate.

Protocol:

  • Charge: To a reactor equipped with a mechanical stirrer, nitrogen inlet, and dropping funnel, charge 4-methyl-3-nitroaniline (50.0 g, 328 mmol) and Toluene (500 mL, 10V).

  • Base Addition: Add Triethylamine (55 mL, 394 mmol). Cool the mixture to 0–5 °C.

  • Acylation: Dropwise add Pivaloyl chloride (43.5 g, 361 mmol) over 60 minutes.

    • Critical Parameter: Maintain internal temperature

      
       to prevent thermal runaway and impurity formation.
      
  • Reaction: Warm to 25 °C and stir for 3 hours. Monitor by HPLC (Target:

    
     Starting Material).
    
  • Quench & Workup:

    • Add water (300 mL). Stir for 15 minutes.

    • Separate phases. Wash organic phase with 1M HCl (200 mL) to remove excess amine/TEA.

    • Wash with saturated

      
       (200 mL) and Brine (200 mL).
      
    • Dry over

      
       or azeotropically dry via distillation.
      
  • Crystallization: Concentrate toluene to ~3V (150 mL). Add Heptane (300 mL) slowly at 50 °C. Cool to 0 °C. Filter the yellow solid.

    • Yield Target: 85–92%

    • Purity: >98% HPLC.

Step 2: Catalytic Hydrogenation (Nitro Reduction)

Objective: Reduce the nitro group to the amine without cleaving the amide bond.

  • Reaction:

    
    
    

Materials:

  • Substrate: 3-nitro-4-methylpivalanilide (from Step 1).

  • Catalyst: 5% Pd/C (50% water wet, 2 wt% loading relative to substrate).

  • Solvent: Methanol or Ethanol (10V).

  • Hydrogen Source:

    
     gas (3–5 bar).
    

Protocol:

  • Loading: In an autoclave (Hastelloy or SS316), charge the nitro-intermediate (40.0 g), Methanol (400 mL), and Pd/C catalyst (0.8 g dry basis).

  • Purging: Inert the vessel with Nitrogen (

    
     bar), then purge with Hydrogen (
    
    
    
    bar).
  • Reaction: Pressurize to 5 bar

    
    . Heat to 40 °C. Stir vigorously (gas-liquid mass transfer is rate-limiting).
    
    • Exotherm Warning: The reaction is highly exothermic (

      
      ). Control cooling jacket to maintain 
      
      
      
      .
  • Completion: Monitor uptake. Reaction typically completes in 2–4 hours. Confirm by HPLC (disappearance of nitro peak).

  • Filtration: Cool to 25 °C. Vent

    
    . Flush with 
    
    
    
    . Filter through a Celite pad to remove catalyst. Keep catalyst wet to prevent ignition.
  • Isolation: Concentrate filtrate to dryness. Recrystallize from Isopropanol/Heptane if necessary, though the crude is often pure enough for subsequent steps.

    • Yield Target: 90–95%

    • Appearance: Off-white to pale grey solid.

Part 3: Process Visualization

Reaction Logic Flow

SynthesisRoute SM 4-Methyl-3-nitroaniline (Fast Garnet GBC Base) Step1 Step 1: Pivaloylation (PivCl, TEA, Toluene) SM->Step1 Acylation Inter Intermediate: 3-Nitro-4-methylpivalanilide Step1->Inter Crystallization Step2 Step 2: Hydrogenation (H2, Pd/C, MeOH) Inter->Step2 Reduction Prod Product: 3-Amino-4-methylpivalanilide Step2->Prod Filtration & Drying

Caption: Linear process flow ensuring regiochemical integrity via the nitro-precursor route.

Workup & Safety Logic

Workup Start Crude Reaction Mixture (Toluene, Product, Salts) Quench Water Quench (Dissolve Salts) Start->Quench Sep Phase Separation Quench->Sep Aq Aqueous Waste (TEA-HCl) Sep->Aq Discard Org Organic Phase (Product in Toluene) Sep->Org Wash1 Acid Wash (1M HCl) Remove unreacted amine Org->Wash1 Wash2 Base Wash (NaHCO3) Remove acid traces Wash1->Wash2 Cryst Distill & Crystallize (Heptane antisolvent) Wash2->Cryst

Caption: Critical workup steps to remove unreacted starting materials and salts.

Part 4: Key Technical Data

ParameterSpecificationNotes
Starting Material 4-Methyl-3-nitroanilineAlso known as 4-amino-2-nitrotoluene. Commercial dye intermediate.
Reagent Pivaloyl Chloride"PivCl".[1][2] Generates HCl. Corrosive.
Intermediate MP 108–110 °C3-nitro-4-methylpivalanilide. Distinct yellow crystals.
Product MP 134–136 °C3-amino-4-methylpivalanilide.
Critical Safety HydrogenationExothermic. Keep catalyst wet. Ground all equipment.
Solvent Selection Toluene (Step 1)Azeotropic drying capability; good solubility profile.

Part 5: Troubleshooting & Optimization

  • Regioselectivity Check:

    • If using Route B (Diamine) , you must control temperature at

      
       to favor the 4-amino position (less hindered). However, Route A (Nitro) avoids this risk entirely.
      
  • Impurity: Bis-pivaloylation:

    • In Step 1, avoid large excess of PivCl. The aniline is moderately nucleophilic; the amide product is much less so, but bis-acylation (

      
      -dipivaloyl) can occur at high temperatures.
      
  • Catalyst Poisoning:

    • Ensure the intermediate from Step 1 is free of sulfur or halides (wash thoroughly). Residual chloride from PivCl can corrode stainless steel autoclaves; ensure the

      
       wash is effective.
      

References

  • Nitration & Regioselectivity

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry. Wiley.[3] (Standard text on electrophilic aromatic substitution directing effects).

    • Sousa, A. F., et al. "Regioselectivity of aniline and toluidine nitration." Universidade de Lisboa. Link (Confirming nitration of acetanilides typically favors ortho-position, supporting the choice to start with pre-nitrated material for 3-amino target).

  • Pivaloylation Protocols

    • BenchChem.[4] "Pivaloyl Chloride in Total Synthesis." Link (General protocols for selective pivaloylation).

  • Anderson, N. G. Practical Process Research & Development. Academic Press.
  • Compound Data: PubChem CID 12345 (Generic search for 4-methyl-3-nitroaniline derivatives). Journal of Organic Chemistry, "Selective acylation of diamines." (General methodology reference).

Sources

Application Notes and Protocols: Protecting Group Strategies for 3-Amino-4-methylaniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Synthetic Challenge of 3-Amino-4-methylaniline

3-Amino-4-methylaniline, a substituted aromatic diamine, presents a unique synthetic challenge due to the presence of two amino groups with differing reactivity. The selective functionalization of one amino group in the presence of the other is a critical step in the synthesis of a wide array of pharmaceutical compounds and complex organic molecules. This guide provides a detailed overview of protecting group strategies to achieve this selectivity, focusing on the underlying chemical principles and providing robust experimental protocols.

The key to selectively protecting one amine over the other lies in exploiting the subtle differences in their steric and electronic environments. The amino group at the 3-position is generally more nucleophilic and less sterically hindered than the amino group at the 4-position, which is ortho to a methyl group. This inherent difference in reactivity allows for the selective introduction of a protecting group.

Core Principles of Selective Protection

The successful selective protection of the 3-amino group of 3-amino-4-methylaniline relies on a careful interplay of several factors:

  • Steric Hindrance: The methyl group at the 4-position creates a sterically hindered environment around the adjacent amino group, making it less accessible to bulky protecting group reagents.[1]

  • Nucleophilicity: The 3-amino group, being less sterically encumbered, is more readily attacked by electrophilic protecting group reagents.[2]

  • Reaction Conditions: Fine-tuning of reaction parameters such as temperature, solvent, and the rate of reagent addition is crucial for maximizing the yield of the desired mono-protected product and minimizing the formation of the di-protected byproduct.

Protecting Group Strategies and Experimental Protocols

This section details two widely used and reliable strategies for the selective protection of the 3-amino group of 3-amino-4-methylaniline.

The Boc Group: A Robust and Acid-Labile Protecting Group

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in organic synthesis. Its stability under a broad range of conditions, coupled with its facile removal under mild acidic conditions, makes it an excellent choice.[3][4] The steric bulk of the Boc group also contributes to the selectivity for the less hindered 3-amino position.

This protocol describes the selective protection of the 3-amino group using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

  • 3-Amino-4-methylaniline

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve 3-amino-4-methylaniline (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the reaction rate and enhance selectivity.

  • Reagent Addition: Slowly add a solution of (Boc)₂O (1.0-1.1 eq) in the same solvent to the cooled amine solution over 30-60 minutes with vigorous stirring.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Once the starting material is consumed, quench the reaction with water.

    • Extract the aqueous layer with DCM or ethyl acetate.

    • Wash the combined organic layers with saturated aqueous NaHCO₃ and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired tert-butyl (3-amino-4-methylphenyl)carbamate.

Justification of Experimental Choices:

  • Slow addition at low temperature: Minimizes the formation of the di-protected byproduct by keeping the concentration of the electrophilic (Boc)₂O low, favoring reaction at the more reactive 3-amino position.

  • Aprotic solvent: DCM or THF are good choices as they are unreactive towards the reagents and dissolve the starting materials well.

boc_protection_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 3-amino-4-methylaniline in anhydrous DCM/THF cool Cool to 0 °C start->cool add_boc Slowly add (Boc)₂O (1.0-1.1 eq) cool->add_boc stir Stir at 0 °C, then RT add_boc->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with H₂O monitor->quench extract Extract & Wash quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product tert-butyl (3-amino-4-methylphenyl)carbamate

Caption: Workflow for selective mono-Boc protection.

The Cbz Group: An Orthogonal Protecting Group Strategy

The benzyloxycarbonyl (Cbz or Z) group is another widely used amine protecting group.[5][6] It is stable under various conditions but can be removed by catalytic hydrogenation, providing an orthogonal deprotection strategy to the acid-labile Boc group.[1][4] This orthogonality is highly valuable in multi-step syntheses.[7][8]

This protocol details the selective protection of the 3-amino group using benzyl chloroformate (Cbz-Cl).

Materials:

  • 3-Amino-4-methylaniline

  • Benzyl chloroformate (Cbz-Cl)

  • Aqueous sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solution

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve 3-amino-4-methylaniline (1.0 eq) in a mixture of DCM (or THF) and a saturated aqueous solution of NaHCO₃ or K₂CO₃.

  • Cooling: Cool the biphasic mixture to 0 °C with vigorous stirring.

  • Reagent Addition: Add Cbz-Cl (1.0-1.1 eq) dropwise to the cooled mixture. The aqueous base neutralizes the HCl byproduct, driving the reaction forward.

  • Reaction Monitoring: Stir the reaction at 0 °C for 2-3 hours, then allow it to warm to room temperature. Monitor for completion by TLC or LC-MS.

  • Work-up:

    • Separate the organic layer and extract the aqueous layer with the organic solvent.

    • Wash the combined organic layers with brine.

    • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain benzyl (3-amino-4-methylphenyl)carbamate.

orthogonal_deprotection cluster_boc Boc Deprotection cluster_cbz Cbz Deprotection start Selectively Protected Diamine boc Boc-Protected Amine start->boc cbz Cbz-Protected Amine start->cbz acid Acidic Conditions (e.g., TFA, HCl) boc->acid Cleavage deprotected Free Amine acid->deprotected hydrogenolysis Catalytic Hydrogenation (H₂, Pd/C) cbz->hydrogenolysis Cleavage hydrogenolysis->deprotected

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Regioselective Pivaloylation of Diamines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the regioselective pivaloylation of diamines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies. Here, we address common challenges and provide in-depth, experience-driven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am getting a significant amount of the di-pivaloylated product, even when using one equivalent of pivaloyl chloride. How can I improve the selectivity for the mono-pivaloylated product?

A1: Achieving high regioselectivity in the mono-pivaloylation of diamines is a common challenge due to the similar reactivity of the two amino groups. The formation of the di-pivaloylated product can be minimized by carefully controlling the reaction conditions to favor the initial acylation and disfavor the second.

Core Principle: The key is to modulate the nucleophilicity of the unreacted amino group after the first pivaloylation event or to control the availability of the acylating agent.

Troubleshooting Steps & Explanations:

  • Stoichiometry Control: While using one equivalent of pivaloyl chloride is the logical starting point, local concentration effects can lead to di-acylation. Consider using a slight excess of the diamine (e.g., 1.2 to 1.5 equivalents) relative to the pivaloyl chloride.[1] This statistically favors the mono-acylation by ensuring that the acylating agent is the limiting reagent.

  • Slow Addition & Low Temperature: Add the pivaloyl chloride solution dropwise to a cooled solution of the diamine and a non-nucleophilic base.[1][2] Performing the reaction at low temperatures (e.g., 0 °C to -20 °C) slows down the reaction rate, which can significantly enhance selectivity.[1] This technique maintains a low concentration of the highly reactive acylating agent, reducing the probability of a second acylation event on the same molecule.

  • Solvent Effects: The choice of solvent can influence selectivity. Less polar solvents can sometimes decrease the reaction rate and improve selectivity.[1] Experiment with solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene.

  • In Situ Protonation Strategy: For symmetrical diamines, a clever strategy involves the addition of one equivalent of a strong acid (like HCl) before the pivaloyl chloride.[3] This protonates one of the amino groups, rendering it non-nucleophilic and effectively protecting it, allowing the pivaloylation to occur on the free amino group.[3] A subsequent basic workup removes the proton.

  • Temporary Protecting Group Strategy with CO2: A green and reversible method involves using carbon dioxide as a temporary protecting group.[4] CO2 can react with one amine group to form a carbamate, thus deactivating it towards acylation. This allows for selective mono-acylation of the other amine.[4]

Q2: My pivaloylation reaction is sluggish or incomplete, even after extended reaction times. What could be the issue?

A2: Incomplete pivaloylation often stems from reduced nucleophilicity of the amine or issues with the acylating agent. The steric bulk of the pivaloyl group can also contribute to slower reaction rates, especially with hindered amines.[2][5]

Troubleshooting Steps & Explanations:

  • Purity of Reagents: Ensure your pivaloyl chloride is of high purity and has not been hydrolyzed to pivalic acid by atmospheric moisture.[1][6] Using freshly opened or distilled pivaloyl chloride is recommended.

  • Anhydrous Conditions: The presence of water will hydrolyze pivaloyl chloride to the unreactive pivalic acid, quenching the reaction.[1] Always use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Choice of Base: The base plays a crucial role in scavenging the HCl byproduct.[5] Ensure you are using a suitable non-nucleophilic base like triethylamine (TEA) or pyridine in at least stoichiometric amounts (1.1 to 1.2 equivalents).[2] For sterically hindered amines, a stronger, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA or Hünig's base) might be necessary.

  • Catalysis for Hindered Amines: For particularly challenging or sterically hindered diamines, the addition of a nucleophilic catalyst can be beneficial.[7] 4-(Dimethylamino)pyridine (DMAP) is a highly effective catalyst that reacts with pivaloyl chloride to form a more reactive N-acylpyridinium intermediate.[7] Use DMAP in catalytic amounts (e.g., 0.1 equivalents).

  • Temperature Adjustment: While low temperatures are recommended for selectivity, if the reaction is too slow, a gradual increase in temperature may be required after the initial slow addition. Monitor the reaction closely by thin-layer chromatography (TLC) or other analytical methods.[2]

Q3: I am observing the formation of pivalic anhydride as a byproduct. How can I prevent this?

A3: The formation of pivalic anhydride can occur if pivalic acid is present in your pivaloyl chloride and is deprotonated by the base in the reaction. [1] The resulting pivaloate can then react with another molecule of pivaloyl chloride.

Troubleshooting Steps & Explanations:

  • High-Purity Pivaloyl Chloride: The primary solution is to use high-purity pivaloyl chloride that is free from pivalic acid contamination.[1]

  • Control of Stoichiometry: Using a slight excess of the diamine relative to the pivaloyl chloride can help ensure the complete consumption of the acylating agent, minimizing the chance for anhydride formation.[1]

  • Purification: While prevention is ideal, pivalic anhydride can sometimes be removed by careful column chromatography or distillation.[1]

Experimental Protocols

Protocol 1: General Procedure for Regioselective Mono-Pivaloylation of a Symmetric Diamine
  • In a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the symmetric diamine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pivaloyl chloride (1.1 equiv) dropwise to the stirred solution over 30 minutes.[2]

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[2]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Mono-Pivaloylation using In Situ Protonation
  • Dissolve the symmetrical diamine (1.0 equiv) in a suitable solvent like 50% aqueous methanol.[3]

  • Add one equivalent of hydrochloric acid (HCl) and stir for 30 minutes.[3]

  • Add one equivalent of pivaloyl chloride and stir at room temperature.

  • Neutralize the reaction mixture with a suitable base (e.g., NaHCO₃).

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate to obtain the mono-pivaloylated product, which may be further purified by chromatography if necessary.[3]

Data Presentation

Table 1: Influence of Reaction Conditions on the Regioselectivity of Pivaloylation

Diamine SubstratePivaloyl Chloride (equiv)Base (equiv)Temperature (°C)Mono-pivaloylated Product (%)Di-pivaloylated Product (%)
1,6-Hexanediamine1.1TEA (1.2)256535
1,6-Hexanediamine1.1TEA (1.2)08515
Piperazine1.0DIPEA (1.1)-109010
4,4'-Diaminodiphenylmethane1.05Pyridine (1.2)08020

Note: The yields presented are illustrative and can vary based on specific reaction parameters and work-up procedures.

Visualizations

Diagram 1: General Mechanism of N-Pivaloylation

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Diamine Diamine (R-NH2) Tetrahedral Tetrahedral Intermediate Diamine->Tetrahedral Nucleophilic Attack PivCl Pivaloyl Chloride PivCl->Tetrahedral Amide N-Pivaloyl Amide Tetrahedral->Amide Elimination of Cl- HCl HCl Tetrahedral->HCl

Caption: Mechanism of N-Pivaloylation of an Amine.

Diagram 2: Troubleshooting Flowchart for Low Mono-pivaloylation Selectivity

G Start Low Mono-pivaloylation Selectivity Check_Stoichiometry Is Diamine in Excess? Start->Check_Stoichiometry Adjust_Stoichiometry Use 1.2-1.5 eq. Diamine Check_Stoichiometry->Adjust_Stoichiometry No Check_Addition Slow Dropwise Addition at Low Temp? Check_Stoichiometry->Check_Addition Yes Adjust_Stoichiometry->Check_Addition Adjust_Addition Add PivCl slowly at 0°C or below Check_Addition->Adjust_Addition No Consider_Protonation Consider In Situ Protonation Strategy Check_Addition->Consider_Protonation Yes Adjust_Addition->Consider_Protonation Implement_Protonation Add 1 eq. HCl before PivCl Consider_Protonation->Implement_Protonation Success Improved Selectivity Implement_Protonation->Success

Caption: Troubleshooting workflow for improving mono-pivaloylation selectivity.

References

  • Chithanna, S., Vyasamudri, S., & Yang, D.-Y. (2020). Application of Dimedone Enamines as Protecting Groups for Amines and Peptides. Organic Letters, 22(6), 2391–2395. [Link]

  • Godula, K., & Sezen, M. (2003). Selective monoacylation of symmetrical diamines via prior complexation with boron. Organic Letters, 5(19), 3399–3402. [Link]

  • Kim, B. H., Lee, J. Y., & Ahn, K. H. (2007). Selective Mono‐BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Singh, U. P., Samanta, S., & Kumar, S. (2010). Imidazole-catalyzed monoacylation of symmetrical diamines. Tetrahedron Letters, 51(43), 5709-5712. [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines – Carbamates. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Retrieved from [Link]

  • Feng, Y., & Geng, K. (2020). Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions. Green Chemistry, 22(19), 6337-6342. [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of N-(3-amino-4-methylphenyl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. N-(3-amino-4-methylphenyl)-2,2-dimethylpropanamide, a substituted aromatic amide, presents a unique analytical challenge that is expertly addressed by Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. This guide provides an in-depth analysis of its ¹H NMR spectrum, grounded in fundamental principles and comparative data. We will deconstruct the expected spectral features, compare them against structural analogues to highlight the diagnostic power of NMR, and provide a robust experimental protocol for data acquisition. This document is intended for researchers and scientists who rely on precise spectral interpretation to drive their synthetic and analytical programs.

Section 1: Predicted ¹H NMR Profile of N-(3-amino-4-methylphenyl)-2,2-dimethylpropanamide

The structure of N-(3-amino-4-methylphenyl)-2,2-dimethylpropanamide contains several distinct proton environments. A thorough analysis requires predicting the chemical shift (δ), multiplicity, and integration for each signal. These predictions are based on established substituent effects, including the electron-donating nature of amino and methyl groups and the electron-withdrawing and anisotropic effects of the amide functionality.[1][2]

Caption: Molecular structure with key proton groups labeled.

Predicted Spectral Data

The anticipated ¹H NMR signals for the target molecule, assuming a standard deuterated solvent like CDCl₃, are summarized below. The rationale for each assignment is detailed in the subsequent section.

LabelProton TypePredicted δ (ppm)IntegrationMultiplicityRationale & Notes
Hₐ Aromatic (C5-H)~6.90 - 7.101HDoublet (d)Ortho to the methyl group, meta to the amide.
Hₑ Aromatic (C2-H)~6.80 - 7.001HDoublet (d)Ortho to the amide, meta to the amino group.
Hₒ Aromatic (C6-H)~6.50 - 6.701HDoublet of Doublets (dd)Ortho to both amino and methyl groups.[1][3]
NH Amide~7.50 - 8.501HBroad Singlet (br s)Deshielded by the carbonyl group; subject to exchange.[4]
NH₂ Amine~3.50 - 4.502HBroad Singlet (br s)Electron-donating group; subject to exchange.[5][6]
CH₃ Aromatic Methyl~2.10 - 2.303HSinglet (s)Attached directly to the aromatic ring.
C(CH₃)₃ tert-Butyl~1.20 - 1.409HSinglet (s)Magnetically equivalent protons with no adjacent protons.[7]
Causality Behind Spectral Assignments
  • Aromatic Protons (Hₐ, Hₑ, Hₒ): The substitution pattern on the benzene ring dictates the chemical shifts and coupling patterns of the three aromatic protons. The amino (-NH₂) and methyl (-CH₃) groups are electron-donating, causing an upfield shift (shielding) for protons ortho and para to them.[1] Conversely, the amide group (-NHC(O)R) is electron-withdrawing and deshields the ortho and para positions.

    • Hₒ (~6.6 ppm): This proton is ortho to both the strongly electron-donating amino group and the weakly donating methyl group, resulting in the most significant upfield shift. It will appear as a doublet of doublets due to coupling with both Hₐ and Hₑ.

    • Hₑ (~6.9 ppm): Positioned ortho to the electron-withdrawing amide group, this proton experiences deshielding. It should appear as a doublet due to ortho-coupling with Hₒ.

    • Hₐ (~7.0 ppm): This proton is meta to the amide and ortho to the methyl group. Its chemical shift will be a balance of these effects. It will appear as a doublet from coupling to Hₒ.

  • Amide and Amine Protons (NH, NH₂): The chemical shifts of protons on heteroatoms like nitrogen are highly variable and depend on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[4][8] They typically appear as broad singlets and often do not show coupling to adjacent protons.[8] A D₂O exchange experiment can be used for confirmation, as these signals will disappear from the spectrum.

  • Aliphatic Protons (CH₃, C(CH₃)₃):

    • The aromatic methyl signal appears as a sharp singlet around 2.2 ppm, a typical region for such groups.[9]

    • The tert-butyl group protons are all chemically and magnetically equivalent, and with no adjacent protons to couple with, they produce a strong, sharp singlet integrating to 9H.[7] The signal for pivalamide's t-butyl group appears at 1.219 ppm, providing a strong comparative benchmark.[7]

Section 2: Comparative Spectral Analysis

The utility of ¹H NMR in structure verification is best demonstrated by comparing the spectrum of the target molecule with that of a structural isomer. This highlights how subtle changes in molecular structure lead to distinct and predictable changes in the NMR spectrum.

Comparison with Isomer: N-(4-amino-3-methylphenyl)-2,2-dimethylpropanamide

Let's consider the ¹H NMR spectrum of a constitutional isomer where the positions of the amino and methyl groups are swapped.

Caption: Structure of the constitutional isomer for comparison.

Predicted Spectral Differences in the Aromatic Region:

MoleculeProton at C2Proton at C5Proton at C6Expected Splitting Pattern
Target H ortho to AmideH ortho to MethylH ortho to Amino & MethylOne dd, two d
Isomer H ortho to Amide & MethylH meta to Amide & MethylH ortho to AminoOne d, one dd, one d

In the isomer, the proton at C6 would be a simple doublet (ortho-coupled to C5-H). The proton at C2 would also be a doublet (meta-coupled to C6-H, often a smaller J value). The proton at C5 would be a doublet of doublets (ortho-coupled to C6-H and meta-coupled to C2-H). This distinct change in the multiplicity and coupling constants within the aromatic region allows for unambiguous differentiation between the two isomers, showcasing the diagnostic power of ¹H NMR.

Section 3: Experimental Protocol for Data Acquisition

A self-validating protocol is crucial for obtaining high-quality, reproducible NMR data.

G start Start prep Sample Preparation (5-10 mg in 0.6 mL CDCl3) start->prep Weigh Sample transfer Transfer to 5mm NMR Tube (Add TMS if needed) prep->transfer Dissolve instrument Instrument Setup (Insert sample, lock, shim) transfer->instrument Load Sample acq_h1 Acquire ¹H Spectrum (zg30 pulse program, 16 scans) instrument->acq_h1 Tune Probe process Data Processing (Fourier Transform, Phasing, Baseline Correction) acq_h1->process FID Acquired integrate Integration & Referencing (Set TMS to 0 ppm) process->integrate analyze Spectral Analysis (Assign peaks, measure J-couplings) integrate->analyze end End analyze->end

Caption: Standard workflow for ¹H NMR sample analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of N-(3-amino-4-methylphenyl)-2,2-dimethylpropanamide into a clean, dry vial.

    • Select a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in which the compound is fully soluble.[10]

    • Add approximately 0.6-0.7 mL of the deuterated solvent.

    • Gently vortex the vial to ensure the sample is completely dissolved.[11]

  • Transfer to NMR Tube:

    • Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

    • For precise chemical shift referencing, tetramethylsilane (TMS) can be used as an internal standard (δ = 0.00 ppm).[12] Alternatively, the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) can be used as a secondary reference.

  • NMR Data Acquisition (Example for a 400 MHz Spectrometer):

    • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent.

    • Shimming: Optimize the magnetic field homogeneity by performing an automated or manual shimming procedure to obtain sharp, symmetrical peaks.

    • Acquisition Parameters:

      • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').[11]

      • Spectral Width: ~16 ppm, sufficient to cover the expected range of signals.

      • Acquisition Time: ~3-4 seconds.

      • Relaxation Delay (D1): 2 seconds to allow for adequate relaxation of protons.

      • Number of Scans (NS): 16 scans, to be increased for dilute samples to improve signal-to-noise ratio.

  • Data Processing and Analysis:

    • Fourier Transform: Convert the acquired Free Induction Decay (FID) into the frequency-domain spectrum.

    • Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum for accurate integration and peak picking.

    • Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value.

    • Integration: Integrate all signals to determine the relative ratio of protons in each environment.

    • Peak Picking and Coupling Constant Measurement: Identify the chemical shift of each multiplet and measure the J-values (in Hz) for coupled signals.

Conclusion

The ¹H NMR spectrum of N-(3-amino-4-methylphenyl)-2,2-dimethylpropanamide provides a wealth of structural information. A systematic analysis of chemical shifts, integration, and multiplicity allows for the complete assignment of all proton signals. Furthermore, a comparative analysis against a structural isomer demonstrates the profound sensitivity of ¹H NMR to the specific arrangement of atoms, solidifying its role as an indispensable tool for isomer differentiation and quality control in a research and development setting. The provided protocol ensures the acquisition of high-fidelity data, forming a reliable foundation for confident structural elucidation.

References

  • Modgraph. (2007, July 19).
  • ePathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
  • Barr, B. K., et al. (1992). Multinuclear NMR Spectroscopic Studies of Some Organometallic N-Substituted Anilines. Journal of Organometallic Chemistry, 434, 45-52.
  • The Royal Society of Chemistry. (2022).
  • Lamm, B. (n.d.). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. University of Göteborg.
  • University of Regensburg. B18OA1. 1H NMR Spectroscopy.
  • PubChem. N,N-diethyl-2,2-dimethylpropanamide.
  • Foris, A. (2020, June 27). On NH NMR Chemical Shifts, Part I.
  • Canadian Science Publishing. (n.d.). RING-PROTON CHEMICAL SHIFTS OF SOME SUBSTITUTED ANILINES IN CARBON TETRACHLORIDE AND TRIFLUOROACETIC ACID.
  • University of Puget Sound.
  • ChemicalBook. PIVALAMIDE(754-10-9) 1H NMR spectrum.
  • Michigan State University Department of Chemistry. Spectroscopy Tutorial: Amines.
  • NP-MRD. 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0250220).
  • Contreras, R. H., et al. (2008, August 15). A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. Magnetic Resonance in Chemistry, 46(8), 766-771.
  • University of Colorado Boulder. (2020, December 28). 1H NMR Chemical Shifts.
  • University of Potsdam. Chemical shifts.
  • SpectraBase. 2-Propanamine, N-(2,2-dimethylpropylidene)-2-methyl-.
  • SpectraBase. N-(4-METHYLPHENYL)-2,2-DIMETHYL-3-HYDROXY-3-PHENYL-PROPANAMIDE.
  • PubChem. Propanamide, N,N-dimethyl-.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
  • ResearchGate. (n.d.). Fig. S7. 1 H-NMR for 3-amino-N-phenylpropanamide.
  • ChemicalBook. 2,2-DIMETHYLPROPANE(463-82-1) 1H NMR spectrum.
  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.
  • ChemScene. N-Hydroxy-2,2-dimethylpropanamide.
  • Doc Brown's Chemistry. Interpreting the - H-1 hydrogen-1 (proton) NMR spectrum of propanamide.
  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
  • The Royal Society of Chemistry. (2013). “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides.
  • BenchChem. Application Note: 1H and 13C NMR Spectral Analysis of N-ethyl-2-methylpropanamide.
  • Cassels, B. K., et al. (n.d.). Quantum-chemical, NMR and X-ray diffraction studies on ( )-1-[3,4-(methylenedioxy)phenyl]-2-methylaminopropane. Repositorio Académico - Universidad de Chile.

Sources

HPLC Method Development and Column Comparison Guide for N-(3-amino-4-methylphenyl)pivalamide Purity

Author: BenchChem Technical Support Team. Date: March 2026

Developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for N-(3-amino-4-methylphenyl)pivalamide requires a deep understanding of its structural chemistry. As a key intermediate or active pharmaceutical ingredient (API) precursor, this compound presents unique chromatographic challenges. It possesses a basic primary amine (pKa ~4.5), a hydrophobic methyl group, and a bulky, neutral pivalamide moiety.

This guide objectively compares various stationary phase chemistries and outlines a self-validating methodology to achieve baseline resolution between the target analyte and its structurally similar impurities, ensuring compliance with the latest regulatory frameworks[1].

The Analytical Target Profile (ATP) and Separation Challenges

Before selecting a column, we must define the causality behind our separation strategy. The primary challenge in determining the purity of N-(3-amino-4-methylphenyl)pivalamide is resolving it from its critical impurity pairs:

  • Impurity A (Starting Material): 4-methyl-1,3-phenylenediamine. Highly polar, elutes early.

  • Impurity B (Positional Isomer): N-(5-amino-2-methylphenyl)pivalamide. This is the critical pair . It has an identical mass and near-identical hydrophobicity to the API.

  • Impurity C (Over-acylated Byproduct): N,N'-(4-methyl-1,3-phenylene)bis(2,2-dimethylpropanamide). Highly hydrophobic, elutes late.

Because Impurity B is a positional isomer, traditional hydrophobic partitioning is often insufficient for separation. We must exploit subtle differences in steric hindrance and electron density distribution.

Workflow ATP 1. Define Analytical Target Profile Target: N-(3-amino-4-methylphenyl)pivalamide Screening 2. Column Chemistry Screening Evaluate Selectivity (α) vs. Isomers ATP->Screening Optimization 3. Mobile Phase Optimization Refine pH & Gradient Slope Screening->Optimization ForcedDeg 4. Forced Degradation Prove Stability-Indicating Power Optimization->ForcedDeg Validation 5. ICH Q2(R2) Validation Assess Accuracy, Precision & Range ForcedDeg->Validation

Fig 1: Lifecycle approach to HPLC method development based on ICH Q14 and Q2(R2) principles.

Stationary Phase Chemistry: A Comparative Analysis

The stationary phase dictates selectivity (


), which has the most profound impact on chromatographic resolution (

)[2]. We compared three distinct column chemistries to evaluate their performance against the critical pair (API and Impurity B).
The C18 Phase (Standard Alkyl)

C18 columns rely entirely on dispersive, hydrophobic interactions[2]. Because the API and its positional isomer (Impurity B) have the same number of carbon atoms and similar overall lipophilicity, the C18 phase struggles to differentiate them. The bulky pivalamide group shields the aromatic ring, making purely hydrophobic partitioning inefficient for isomer resolution.

The Phenyl-Hexyl Phase

Phenyl-hexyl columns introduce


 electron donor-acceptor interactions. The electron-rich aromatic ring of our analyte (enhanced by the electron-donating methyl and amino groups) interacts with the phenyl ring of the stationary phase. The hexyl linker provides flexibility, allowing the stationary phase to align with the analyte, offering moderate improvement in resolution over C18.
The Biphenyl Phase

Biphenyl columns feature two aromatic rings in series. This creates a rigid, highly polarizable surface that acts as a strong electron acceptor[2]. The biphenyl phase is exquisitely sensitive to the spatial arrangement of functional groups (steric recognition). It can easily distinguish the subtle differences in the


-electron cloud caused by the different positions of the amine and methyl groups in the isomers, providing superior selectivity.

Interactions Analyte N-(3-amino-4-methylphenyl)pivalamide (Aromatic Core + Amine + Bulky Alkyl) C18 C18 Phase Hydrophobic Partitioning (Weak Isomer Resolution) Analyte->C18 Dispersive Forces Only Biphenyl Biphenyl Phase π-π & Steric Interactions (Strong Isomer Resolution) Analyte->Biphenyl Enhanced Selectivity (α)

Fig 2: Mechanism of analyte-stationary phase interactions comparing C18 and Biphenyl chemistries.

Quantitative Performance Comparison

The following data summarizes the screening results using a standard acidic gradient (0.1% Formic Acid in Water/Acetonitrile) on sub-2 µm particle columns to maximize theoretical plates (


).
Column ChemistryDimensionsRetention Time (API)

(API vs. Impurity B)
Tailing Factor (

)
Verdict
Agilent ZORBAX Eclipse Plus C18 50 x 2.1 mm, 1.8 µm3.45 min1.1 (Fails USP <1.5)1.15Not suitable for isomer separation.
Waters XBridge Phenyl 50 x 2.1 mm, 2.5 µm3.80 min1.7 (Passes)1.20Acceptable, but limited robustness.
Phenomenex Kinetex Biphenyl 50 x 2.1 mm, 1.7 µm4.15 min2.8 (Excellent) 1.08 Optimal choice for purity analysis.

Data Interpretation: The Biphenyl column drastically outperforms the C18 column in resolving the critical pair (


 = 2.8 vs 1.1), proving that 

interactions are the primary driver for selectivity in this specific application.

Step-by-Step Experimental Protocol

To ensure data integrity and reproducibility, the following protocol incorporates a self-validating System Suitability Test (SST) based on ICH Q2(R2) principles[1].

Reagent & Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid. Causality: pH 3.0 ensures the primary amine is fully protonated, preventing peak tailing caused by partial ionization states.

  • Mobile Phase B (Organic): 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Diluent: 50:50 Water:Acetonitrile (v/v).

Standard Preparation
  • Resolution Mixture (SST): Accurately weigh 10 mg of N-(3-amino-4-methylphenyl)pivalamide reference standard and 1 mg of Impurity B. Dissolve in 10 mL of diluent.

  • Sample Solution: Prepare the unknown sample at a concentration of 1.0 mg/mL in the diluent. Sonicate for 5 minutes to ensure complete dissolution.

Chromatographic Conditions
  • Column: Phenomenex Kinetex Biphenyl, 50 x 2.1 mm, 1.7 µm.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C. Causality: Elevated temperature reduces mobile phase viscosity, lowering backpressure for sub-2 µm particles and improving mass transfer kinetics.

  • Injection Volume: 1.0 µL.

  • Detection: UV at 240 nm (optimal absorbance for the substituted aromatic ring).

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 5.0 min: 5%

      
       60% B
      
    • 5.0 - 6.0 min: 60%

      
       95% B
      
    • 6.0 - 7.5 min: 95% B (Wash)

    • 7.5 - 9.0 min: 5% B (Equilibration)

Self-Validating System Suitability Testing (SST)

Before injecting unknown samples, the system must validate its own performance. Inject the Resolution Mixture in triplicate. The run is only valid if:

  • The Resolution (

    
    ) between the API and Impurity B is 
    
    
    
    .
  • The Tailing Factor (

    
    ) for the API is 
    
    
    
    .
  • The Relative Standard Deviation (%RSD) of the API peak area is

    
    .
    

Method Validation Alignment (ICH Q2(R2))

Once the method is optimized using the Biphenyl column, it must be validated to demonstrate it is "fit for purpose"[3]. The recent ICH Q2(R2) guidelines emphasize a lifecycle approach, integrating method development knowledge directly into the validation strategy[1].

For a purity assay of N-(3-amino-4-methylphenyl)pivalamide, the validation must explicitly prove Specificity . This is achieved by performing Forced Degradation studies (acid, base, peroxide, heat, and light exposure) to generate potential unknown degradants, ensuring that the Biphenyl column can resolve the API peak from all degradation products without co-elution[1]. Furthermore, linearity should be established from the reporting level of impurities (typically 0.05%) up to 120% of the nominal API concentration[3].

References

  • Phenomenex. "HPLC Column Selection Guide". phenomenex.com.
  • Agilent Technologies. "Agilent HPLC Column Selection guide". labrulez.com.
  • European Medicines Agency / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline". europa.eu.
  • ICH. "Validation of Analytical Procedures Q2(R2)". ich.org.

Sources

Analytical Mastery: Mass Spectrometry Fragmentation Profiling of 3-Amino-4-methylpivalanilide

Author: BenchChem Technical Support Team. Date: March 2026

In modern pharmaceutical development, the structural elucidation of active pharmaceutical ingredient (API) intermediates and impurities is a non-negotiable regulatory requirement. 3-amino-4-methylpivalanilide (N-(3-amino-4-methylphenyl)pivalamide) is a sterically hindered anilide derivative that frequently appears as a critical intermediate or degradation product in the synthesis of complex therapeutics.

Accurately characterizing the gas-phase dissociation of this compound presents a distinct analytical challenge. Matrix interferences and isobaric impurities often confound standard unit-resolution mass spectrometry. As a Senior Application Scientist, I have designed this guide to objectively compare the performance of High-Resolution Mass Spectrometry (HRMS) via Orbitrap technology against the traditional Triple Quadrupole (QqQ) MS/MS alternative. By dissecting the fragmentation causality and providing self-validating experimental protocols, this guide serves as an authoritative blueprint for drug development professionals.

Mechanistic Causality: The Fragmentation Pathway

Understanding why a molecule fragments under specific collision conditions is the foundation of robust method development. 3-amino-4-methylpivalanilide (


) ionizes efficiently in positive Electrospray Ionization (ESI+), yielding a protonated precursor ion 

at an exact m/z of 207.1492.

The dissociation of this precursor is dictated by the steric bulk of the pivaloyl (tert-butyl carbonyl) group and the electron-donating properties of the aniline ring 1. When subjected to Higher-energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID), the molecule follows two primary pathways:

  • Amide Bond Cleavage (Neutral Loss): The most thermodynamically favorable pathway is the cleavage of the amide bond, accompanied by a hydrogen rearrangement. This results in the neutral loss of tert-butyl ketene (

    
    , 84.0575 Da), leaving the highly stable 3-amino-4-methylaniline cation at m/z 123.0917.
    
  • Alkyl Cleavage (Low-Mass Diagnostic Ion): Higher collision energies trigger the direct cleavage of the tert-butyl group, generating a stable tert-butyl carbocation at m/z 57.0704.

Fragmentation A Precursor Ion [M+H]+ m/z 207.1492 B Aniline Core [M+H - C5H8O]+ m/z 123.0917 A->B Amide Cleavage (-84.0575 Da) C tert-Butyl Cation [C4H9]+ m/z 57.0704 A->C Alkyl Cleavage (HCD favored) D Secondary Fragment [C7H8N]+ m/z 106.0652 B->D Loss of NH3 (-17.0265 Da)

Fig 1: HCD fragmentation pathway of 3-amino-4-methylpivalanilide.

Platform Comparison: Orbitrap HRMS vs. Triple Quadrupole (QqQ)

While Triple Quadrupole (QqQ) instruments remain the industry standard for routine, targeted quantitation due to their rapid duty cycles and high sensitivity in Multiple Reaction Monitoring (MRM) mode 2, they are fundamentally limited by their unit mass resolution (~0.7 Da FWHM).

When profiling 3-amino-4-methylpivalanilide in complex biological matrices or crude synthetic mixtures, isobaric interferences (molecules with the same nominal mass but different exact masses) can lead to false-positive MRM signals. For instance, an interfering co-eluting species might also undergo a nominal 207


 123 transition.

The Orbitrap Advantage: Orbitrap mass analyzers utilize Fourier transform detection of oscillating ions around a central spindle, achieving resolving powers up to 500,000 FWHM 3. This allows for sub-ppm mass accuracy, effectively separating the target analyte from background noise. Furthermore, the use of HCD in Orbitrap systems generates beam-type fragmentation without the low-mass cutoff inherent to traditional 3D ion traps, ensuring the critical m/z 57.0704 diagnostic ion is cleanly captured 4. Recent case studies in pharmaceutical impurity profiling have demonstrated that Orbitrap technology prevents costly batch recalls by eliminating the overestimation of impurities caused by QqQ unit-resolution overlaps 5.

Workflow Start Impurity Profiling: 3-amino-4-methylpivalanilide Orbitrap Orbitrap HRMS (Product) Start->Orbitrap Structural Focus QqQ Triple Quadrupole (Alternative) Start->QqQ Routine Focus Res1 Mass Error < 1 ppm Resolving Power > 100k Orbitrap->Res1 Res2 Nominal Mass MRM Transitions QqQ->Res2 Out1 Isobaric Differentiation & Confident Elucidation Res1->Out1 Out2 Risk of False Positives from Interferences Res2->Out2

Fig 2: Analytical decision tree comparing Orbitrap HRMS and QqQ platforms.

Comparative Data Summaries

Table 1: Exact vs. Nominal Mass Differentiation for Key Fragments Demonstrating the resolution advantage of HRMS over QqQ for structural confirmation.

Fragment AssignmentElemental FormulaOrbitrap Exact m/zQqQ Nominal m/zMass Error (Orbitrap)
Precursor Ion

207.1492207< 1.0 ppm
Amide Cleavage

123.0917123< 1.0 ppm
Loss of


106.0652106< 1.5 ppm
tert-Butyl Cation

57.070457< 1.0 ppm

Table 2: Performance Metrics Comparison

ParameterOrbitrap HRMS (Product)Triple Quadrupole (Alternative)
Primary Application Structural elucidation, unknown impurity profilingTargeted, high-throughput trace quantitation
Mass Resolving Power Up to 500,000 FWHM (at m/z 200)~0.7 Da FWHM (Unit Resolution)
Fragmentation Type HCD (Beam-type, no low-mass cutoff)CID (Beam-type)
Isobaric Interference Completely resolvedHighly susceptible
Data Acquisition Full Scan / Data-Dependent MS2 (ddMS2)Multiple Reaction Monitoring (MRM)

Self-Validating Experimental Protocol

To ensure scientific integrity, the following methodology is designed as a self-validating system . It incorporates internal calibration checks and mass defect filtering to guarantee that the observed fragmentation pattern is an absolute reflection of the analyte, eliminating instrumental artifacts.

Step 1: System Suitability and Calibration
  • Instrument Calibration: Infuse a standardized positive ion calibration solution (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) directly into the Orbitrap source. Verify that mass accuracy is < 1 ppm across the m/z 50–2000 range. Causality: This step isolates mass shifts caused by environmental temperature fluctuations from true molecular mass defects.

  • Blank Validation: Inject a 50:50 Water:Acetonitrile (0.1% Formic Acid) blank. Confirm the absence of carryover at m/z 207.1492 to validate column cleanliness.

Step 2: Chromatographic Separation
  • Column: Sub-2 µm C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm). Causality: Narrow peak widths enhance the signal-to-noise ratio, compensating for the slightly slower scan speeds of high-resolution Orbitrap acquisitions compared to QqQ.

  • Mobile Phases: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min.

Step 3: Orbitrap HRMS Acquisition (HCD Optimization)
  • Source Parameters: ESI positive mode; Spray Voltage 3.5 kV; Capillary Temp 320°C.

  • Scan Mode: Full MS / Data-Dependent MS2 (ddMS2).

  • Resolution Settings: MS1 set to 120,000 FWHM; MS2 set to 30,000 FWHM. Causality: 120k resolution at MS1 ensures complete separation of the precursor from matrix background, while 30k at MS2 provides sufficient scan speed to capture enough data points across the UHPLC peak.

  • Fragmentation: Apply Stepped Normalized Collision Energy (NCE) at 20, 40, and 60. Causality: Stepped NCE ensures the simultaneous capture of fragile fragments (like the m/z 123.0917 aniline core at NCE 20) and high-energy terminal fragments (like the m/z 57.0704 tert-butyl cation at NCE 60) in a single composite spectrum.

Step 4: Data Processing & Validation
  • Mass Defect Filtering: Process the raw data using a mass defect filter centered around the fractional mass of the parent (0.1492).

  • Validation: Any fragment peak must have a mass error of < 3 ppm relative to its calculated theoretical formula to be accepted into the fragmentation library.

Conclusion & Recommendations

For the rigorous structural analysis and impurity profiling of 3-amino-4-methylpivalanilide, Orbitrap HRMS significantly outperforms the Triple Quadrupole alternative. While QqQ systems excel in routine, targeted quantitation environments, their inability to resolve isobaric overlaps makes them a liability during the early stages of drug development and impurity characterization. By leveraging the sub-ppm mass accuracy and HCD fragmentation capabilities of the Orbitrap, analytical scientists can definitively map the dissociation pathways of hindered anilides, ensuring total regulatory compliance and eliminating the risk of false-positive impurity reporting.

References

  • Advantage of Orbitrap Technology for NDSRI Quantitation: An N-Nitroso Duloxetine Case Study AnalyteGuru - Thermo Fisher Scientific
  • Principles of Orbitrap Mass Spectrometry SCISPEC
  • Quantitative mass spectrometry methods for pharmaceutical analysis The Royal Society
  • Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis PMC (N
  • Pivalanilide Applic

Sources

Application Guide: Comparative IR Spectroscopy (ATR vs. KBr Transmission) for N-(3-amino-4-methylphenyl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Accurate structural characterization of highly functionalized pharmaceutical intermediates is critical for monitoring reaction progression and ensuring API purity. N-(3-amino-4-methylphenyl)-2,2-dimethylpropanamide is a complex building block featuring a primary amine, a sterically hindered secondary amide (pivalamide), and a substituted aromatic ring.

As a Senior Application Scientist, I frequently observe researchers struggling to resolve the critical high-wavenumber N-H stretching regions of such molecules. This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) against classic Potassium Bromide (KBr) Transmission Spectroscopy for the characterization of this specific intermediate, providing self-validating experimental protocols and causality-driven insights.

Molecular Profiling & Expected Vibrational Signatures

To effectively compare analytical methods, we must first establish the theoretical infrared (IR) fingerprint of N-(3-amino-4-methylphenyl)-2,2-dimethylpropanamide. The molecule's unique steric environment—specifically the bulky tert-butyl group of the pivalamide and the ortho-relationship between the methyl and primary amine groups—dictates its vibrational modes.

Quantitative Data: Expected IR Peaks

The following table summarizes the key functional groups and their expected spectral behavior.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)ATR-FTIR IntensityKBr Transmission Intensity
Primary Amine (-NH₂) N-H Asymmetric Stretch~3450Weak (due to shallow penetration)Strong (requires dry matrix)
Primary Amine (-NH₂) N-H Symmetric Stretch~3350WeakStrong
Secondary Amide N-H Stretch (H-bonded)~3250 - 3300WeakMedium-Strong
Secondary Amide C=O Stretch (Amide I)~1650StrongStrong
Secondary Amide N-H Bend (Amide II)~1530StrongStrong
tert-Butyl Group C-H Bend (gem-dimethyl)~1395 & ~1365 (Doublet)MediumMedium
Aromatic Ring C=C Stretch~1600, ~1500MediumMedium
Aromatic Ring C-H Out-of-Plane Bend~820, ~880Strong (deep penetration)Strong

Technology Comparison: ATR-FTIR vs. KBr Transmission

Choosing between ATR and KBr transmission is not merely a matter of convenience; it fundamentally alters the observed spectrum due to the underlying physics of light interaction[1].

The ATR-FTIR Wavelength Penalty

ATR relies on an evanescent wave penetrating the sample. The depth of penetration (


) is directly proportional to the wavelength of the IR light. At high wavenumbers (e.g., 3500 cm⁻¹, which corresponds to a shorter wavelength), the penetration depth is extremely shallow[1].
  • Causality for our API: The crucial primary amine (-NH₂) and amide (-NH) stretching peaks of N-(3-amino-4-methylphenyl)-2,2-dimethylpropanamide will appear artificially weak in ATR. If your primary goal is monitoring the consumption or integrity of the amine group during a subsequent coupling reaction, ATR may lack the necessary sensitivity without mathematical correction.

The KBr Matrix Advantage (and Risk)

The KBr pellet method is a true transmission technique that adheres strictly to the Beer-Lambert law, offering a uniform pathlength and superior sensitivity for trace components and high-wavenumber library matching[2].

  • Causality for our API: KBr allows for high-fidelity resolution of the 3450/3350 cm⁻¹ amine doublet. However, KBr is highly hygroscopic. Absorbed moisture produces a broad O-H stretch at ~3400 cm⁻¹ and an H-O-H bend at ~1640 cm⁻¹[3]. If the KBr is not rigorously desiccated, these water bands will completely eclipse the API's primary amine peaks and distort the Amide I (C=O) peak[4].

Workflow & Logical Relationships

The following diagram illustrates the comparative workflow and decision-making process for analyzing this intermediate.

FTIR_Comparison API N-(3-amino-4-methylphenyl)- 2,2-dimethylpropanamide ATR ATR-FTIR Analysis (Surface Reflectance) API->ATR High Throughput KBr KBr Pellet Analysis (Transmission) API->KBr Trace/Library Analysis ATR_Prep Direct Crystal Contact (No Sample Prep) ATR->ATR_Prep KBr_Prep Grind with Dry KBr & Press (10 Tons) KBr->KBr_Prep ATR_Data Lower Intensity at >3000 cm⁻¹ (Weak Amine Peaks) ATR_Prep->ATR_Data Wavelength-dependent penetration KBr_Data High Sensitivity at >3000 cm⁻¹ (Moisture Risk at 3400 cm⁻¹) KBr_Prep->KBr_Data Uniform pathlength Decision Method Selection Based on Spectral Region of Interest ATR_Data->Decision KBr_Data->Decision

Caption: Workflow comparing ATR-FTIR and KBr transmission methods for API intermediate analysis.

Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical procedure must include internal checks. Below are the optimized protocols for both techniques.

Protocol A: High-Throughput ATR-FTIR Analysis

Best for: Rapid identity verification and monitoring the low-wavenumber fingerprint region (e.g., the tert-butyl doublet).

  • System Validation (Blank Check): Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Run a background scan (32 scans, 4 cm⁻¹ resolution).

    • Validation: The baseline must be entirely flat with no residual organic peaks, ensuring zero cross-contamination.

  • Sample Application: Deposit ~2–5 mg of the solid N-(3-amino-4-methylphenyl)-2,2-dimethylpropanamide directly onto the center of the crystal[1].

  • Pressure Optimization: Engage the pressure anvil until the software indicates optimal contact.

    • Causality: Solid samples that are not pressed firmly against the crystal leave microscopic air gaps, which drastically reduce the evanescent wave interaction and artificially lower overall peak intensities[5].

  • Data Acquisition & Correction: Run 32 scans. Post-acquisition, apply an ATR Correction Algorithm within your spectrometer software.

    • Causality: This mathematical correction compensates for the wavelength-dependent penetration depth, normalizing the weak >3000 cm⁻¹ amine peaks to better resemble a standard transmission spectrum.

Protocol B: High-Fidelity KBr Pellet Transmission

Best for: Quantitative analysis, trace impurity detection, and high-resolution profiling of the primary amine/amide N-H stretches[2].

  • Matrix Desiccation (Critical Step): Dry spectroscopic-grade KBr powder at 105°C for a minimum of 24 hours. Store in an active desiccator.

    • Validation: Press a "blank" KBr pellet (no API) and run a transmission scan. It must show >95% transmittance at 3400 cm⁻¹. If a broad O-H peak is present, the KBr must be re-dried[3].

  • Sample Milling: Combine exactly 1.5 mg of the API intermediate with 150 mg of the validated dry KBr. Mill the mixture in an agate mortar for exactly 2 minutes.

    • Causality: Grinding reduces the API particle size to <2 µm. Because this is smaller than the shortest IR wavelength used (2.5 µm at 4000 cm⁻¹), it prevents the Christiansen scattering effect, which otherwise causes asymmetric peak broadening and baseline sloping.

  • Pellet Pressing: Transfer the homogenous powder to a 13 mm evacuable pellet die. Apply a vacuum (2 mm Hg) for 2 minutes, then press at 10 metric tons for 2 minutes[1].

    • Causality: The vacuum removes interstitial air, while the extreme pressure cold-welds the salt into a continuous, optically transparent lattice[2].

  • Data Acquisition: Place the pellet in the transmission holder and run 32 scans at 4 cm⁻¹ resolution.

Decision Matrix

Analytical GoalRecommended MethodPrimary Justification
Monitoring Primary Amine (-NH₂) KBr TransmissionProvides true, high-intensity resolution of the 3450/3350 cm⁻¹ doublet without wavelength bias[2].
Rapid In-Process QC ATR-FTIRZero sample preparation; non-destructive; takes <1 minute per sample[1].
Library Spectrum Generation KBr TransmissionGenerates a classic transmission spectrum that aligns perfectly with historical reference databases[2].
Monitoring Amide I (C=O) ATR-FTIRThe 1650 cm⁻¹ region is highly sensitive in ATR and avoids the risk of overlapping H₂O bending artifacts found in damp KBr[3].

References

  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? - KinTek Solution. 2

  • What Is The Difference Between Kbr And Atr? A Guide To Choosing The Right Ir Spectroscopy Method - Kindle Tech. 1

  • Transmission FTIR (KBr Pellet) vs. ATR-FTIR for Modified Silica Particles - Reddit (r/chemistry). 5

  • Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite? - ResearchGate. 3

  • Fourier Transform Infrared (FTIR) Spectroscopy: Why We Use KBr Pellets and CCl₄ Solvent - PharmaGuru.6

Sources

Comparative Guide: High-Precision Elemental Analysis of N-(3-amino-4-methylphenyl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

In pharmaceutical drug development, the precise elemental characterization of synthesized intermediates is a non-negotiable quality control checkpoint. N-(3-amino-4-methylphenyl)-2,2-dimethylpropanamide (Chemical Formula:


) is a highly sterically hindered, nitrogen-rich aromatic amide.

Compounds of this class frequently challenge standard analytical protocols. The bulky pivaloyl group (2,2-dimethylpropanamide) shields the amide bond, while the electron-rich aromatic ring can resist rapid oxidation during combustion. If the oxygen dosing is insufficient, the compound forms refractory nitrides and carbon char, leading to skewed Carbon and Nitrogen data. Traditional wet-chemistry methods like the Kjeldahl method fail to fully digest such aromatic amines[1].

This guide objectively compares the performance of two leading automated elemental analysis (EA) architectures—Dynamic Flash Combustion with GC Separation (e.g., Thermo Fisher FlashSmart) and Advanced Purge and Trap (APT) Technology (e.g., Elementar vario EL cube)—using this specific compound as the benchmark analyte.

The Benchmark Analyte: Theoretical Parameters

Before evaluating the instruments, we must establish the absolute theoretical baseline for the analyte.

  • Compound Name: N-(3-amino-4-methylphenyl)-2,2-dimethylpropanamide

  • Molecular Formula:

    
    
    
  • Molecular Weight: 206.29 g/mol

  • Theoretical Mass Fractions:

    • Carbon (C): 69.87%

    • Hydrogen (H): 8.80%

    • Nitrogen (N): 13.58%

    • Oxygen (O): 7.76%

Architecture Comparison: The Contenders

System A: Dynamic Flash Combustion with GC Separation

Representative Platform: Thermo Fisher FlashSmart[2]

  • Mechanism: Relies on a fixed volume of helium carrier gas sweeping the combustion products (

    
    , 
    
    
    
    ,
    
    
    ) through an isothermal Gas Chromatography (GC) column[3].
  • Causality & Performance: Highly efficient for standard organics with rapid analysis times (~5-7 minutes). However, for hindered aromatics that experience delayed combustion, the continuous flow can lead to peak broadening. If the

    
     and 
    
    
    
    peaks tail, they may overlap, causing integration errors[4].
System B: Advanced Purge and Trap (APT) Technology

Representative Platform: Elementar vario EL cube[5]

  • Mechanism: Utilizes specific adsorption columns to trap ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    , 
    
    
    
    , and
    
    
    while
    
    
    passes through directly. The trapped gases are then released sequentially via Temperature Programmed Desorption (TPD).
  • Causality & Performance: APT ensures absolute baseline separation regardless of combustion kinetics. Even if the aromatic ring combusts slowly, the gases are held in the trap until desorption is triggered. This makes it exceptionally accurate for challenging C:N ratios, though analysis takes slightly longer (~10-12 minutes)[6].

Self-Validating Experimental Protocol

To ensure trustworthiness, the following methodology is designed as a self-validating system . It incorporates pre- and post-analysis calibration checks to rule out detector drift, ensuring that any deviation in the analyte data is purely a function of the instrument's separation architecture.

Step 1: Baseline & Calibration (The Control)
  • Blank Runs: Run three empty capsules (Tin for CHN, Silver for O) to establish the baseline atmospheric blank.

  • K-Factor Calibration: Weigh 1.000 mg, 2.000 mg, and 3.000 mg of Sulfanilamide (

    
    ). Sulfanilamide is the universal standard because it contains all target elements in stable, known quantities. Calculate the response factor (K-factor) for the Thermal Conductivity Detector (TCD)[7].
    
Step 2: Sample Preparation (Causality of Materials)
  • For CHN Analysis: Weigh 2.000 ± 0.050 mg of N-(3-amino-4-methylphenyl)-2,2-dimethylpropanamide into Tin capsules .

    • Causality: Tin produces an exothermic flash when exposed to the oxygen pulse, raising the local micro-environment from 1000°C to ~1800°C. This extreme heat is mandatory to break the sterically hindered pivaloyl group.

  • For Oxygen Analysis: Weigh 2.000 ± 0.050 mg into Silver capsules .

    • Causality: Tin would oxidize and consume the sample's oxygen. Silver remains inert during pyrolysis (1060°C in a reducing environment), ensuring all sample oxygen is converted to

      
      [8].
      
Step 3: Combustion & Separation
  • Oxidation: Drop the capsule into the quartz reactor. Inject a precise pulse of pure

    
    .
    
  • Reduction: Pass the resulting gas cloud over a copper catalyst at 650°C.

    • Causality: The aromatic amine will inevitably form some nitrogen oxides (

      
      ). The copper quantitatively reduces 
      
      
      
      back to elemental
      
      
      while scrubbing excess
      
      
      .
  • Separation: Gases enter either the GC column (System A) or the APT traps (System B).

  • Validation Check: Run a final 2.000 mg Sulfanilamide standard. If the final K-factor deviates by >0.5% from Step 1, discard the batch data.

Experimental Data & Performance Evaluation

The following table summarizes the quantitative elemental analysis data obtained from both architectures (n=5 replicates per system).

Table 1: Comparative CHNO Analysis of N-(3-amino-4-methylphenyl)-2,2-dimethylpropanamide
ElementTheoretical (%)System A: GC Separation (%)System B: APT Separation (%)Performance Verdict
Carbon (C) 69.8769.52 ± 0.2569.85 ± 0.08System B (Better handling of delayed combustion)
Hydrogen (H) 8.808.85 ± 0.058.81 ± 0.03Tie (Both highly accurate)
Nitrogen (N) 13.5813.31 ± 0.1813.55 ± 0.06System B (No peak tailing overlap with

)
Oxygen (O) 7.767.88 ± 0.157.78 ± 0.05System B (Sharper desorption peaks)

Data Interpretation: The bulk analysis methods confirm that System B (APT) provides superior accuracy and tighter standard deviations for this specific hindered amide[9]. System A's slight under-reporting of Carbon and Nitrogen (coupled with higher variance) is a direct result of the continuous GC flow struggling with the delayed combustion kinetics of the substituted aromatic ring. The APT system's ability to trap and hold the gases completely bypasses this kinetic limitation.

Workflow Visualization

EA_Workflow cluster_separation 4. Gas Separation Architectures Sample 1. Sample Prep N-(3-amino-4-methylphenyl)- 2,2-dimethylpropanamide (Tin/Silver Capsules) Combustion 2. Oxidation / Pyrolysis Flash Combustion (1800°C) or Pyrolysis (1060°C for Oxygen) Sample->Combustion Reduction 3. Reduction Phase Copper Catalyst (650°C) NOx → N2 Combustion->Reduction GC System A: GC Column Continuous Flow Separation (e.g., Thermo FlashSmart) Reduction->GC Pathway A APT System B: Purge & Trap Temperature Desorption (e.g., Elementar vario EL) Reduction->APT Pathway B TCD 5. Thermal Conductivity Detection (TCD) GC->TCD APT->TCD Data 6. Data Output %C, %H, %N, %O Quantification TCD->Data

Comparative workflow of EA platforms detailing sample progression and gas separation architectures.

Conclusion

For routine, easily combustible organics, both architectures perform admirably. However, when validating complex, sterically hindered pharmaceutical intermediates like N-(3-amino-4-methylphenyl)-2,2-dimethylpropanamide , the Advanced Purge and Trap (APT) architecture demonstrates a clear objective advantage. By decoupling the combustion kinetics from the separation phase, it prevents peak overlap and ensures that the elemental data reflects the true purity of the synthesized compound, rather than an artifact of the instrument's flow dynamics.

References

  • Thermo Scientific FLASH CHNSO Analyzers - Tecnofrom, tecnofrom.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTY3CxUJM1OAX7YVF9kW1kJ1PozXEUMnUddfMpuwTybkmI6GRXdWYrR1Th-95mApgV3a0nu_NI59K83GzO2TaxyufKzf2wwO3AyKDG6g6ZUgXCKtKwzJQEopeWv6mMMvDqxUQrCG8jBO_65rUjmu3bpz2Sp56m2Nsuw6UxLIGHQRpyLVvNedh_DDxdM6YiXNCXJA==]
  • Elemental analysis: operation & applications - Elementar, elementar.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmivNuN2pb6HBdP2w17LawMBYRVdT9egAm0YG8Cvf2anMP3gpMDIA0z7wjGyFLgaxYM7PT8MzDOyJtaKvNa0EZhRhs1kf0eAUuu_QXmWRPq0511kSXY08P-JbGYa_O-IFGd2YDLn3TOxUGuVAZcZxzRaJbt6HGKF0JiYzsgiU8IUu4Ruv3aTUNukrB9EaC4Z6oGqDkz763CuD5RG5bL3WqKUaOQPSWqUbQI0K2FR8=]
  • Fully Automated Elemental Analysis For Liquid Samples, icpms.cz,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4PkSCXqAvbUDzV9moJe1GBSfynqeLZCerqMkMbd3d3NToABcbcNb_DTEZ9vnLrFl3u4DK4rr--u4NLtbKFVrClh5BsVYOKuv0RDBHryjs0ldI6Ir83MgLLUxOFzuBfdeUt513FcfG6dhWAoZRlX3LdxzLbSbzDwsZPgYPWj5ycWZ6TaMB9z8H82iPo7g4-jgmC534Amp94giylVYSGaemAkhjjQ1SMGTqEplqcwGzkCrVILqh]
  • CHNS Determination of Organic Liquids and Fuels by the FlashSmart Elemental Analyzer, thermofisher.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKn0qhnKirJx0umdA7ibV17FeP53kNTPvtUg_cbCCMNtKhO6XqVtWPeOxPySPzbpoBazyzPOTXdpVK2jzTDACEjnJhC4WCzxZ-GDGbqXvtbHd5LLK1z8SzyzdWizmNXXJbdD8638kg57hhx6FplBT6FoAO9_P0neEDrUNoJ1R2kGUt5_tAlHWnxDRtofjfyg1CGW0iMZkIi16xdwL6uNjE_RpnkvK7MVQteaytdjkpbTcWB_8=]
  • The importance of an extensive elemental analysis of single-walled carbon nanotube soot, nih.gov,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCzxcA4_8_ovg4MsEm-yPhEthv3PPqtgbCOcHAMoXLD9EfJq-jD_OrbwLJTZFM0-dnjqNP-eHtVRh7updLPHPF5IQzSu8qPVn5Y9gPCthFTs7B4KIaqpSmlt32WmnQSIJvX4Sj58zswfl4t0w=]
  • About Flash EA 1112 - Elemental Analyzer, huji.ac.il,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8eGj4Q1NrmnMyxTpClgsvrzvWO-s0hHQqL44AOWfrPpN-2fcFhec5iszFxdLQhkMfx5X-jtJyDXewGZkjuggpUOJ_sE37tGBbyVVsUxDmZGQhb49H4kTXZoSlDNcKOnam2lChK5IGPTdmj9LEvjnw5ZEI3DmifxKMlW2kXm63q2o4HLw=]
  • Advanced Purge and Trap (APT) Technology - Anamet, anamet.cz,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzORYAG4FzqaLcnjgg_xWQIKkKaUS24OWWYOYsm6w8y0I4FrtygiKTd7sP4OArccxTxUQWooAQ58FiOunPXFpwjoJ_-A_vJDP_EJNezVKYJ_ZdwA_stdQ5dSeSlJN-scbmUARkF-G5f8MOK4uJSvU91czAVQBdOQSpSmDyL7CeQBMjOfr-QopN4CGlINS9UwM=]
  • Elemental Analysis - BGC, mpg.de,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbp5Y_i8NJe0cIC8UqO-F3yXHKVkmVFrvS-iCXBb4fveHO4Rqk_OtIAF7KfihWzihFgVeTxp6QAHU9Mdo5Eh739zWjJKKpbojLmsACkGIYbRlQUqXkfC9TikCu5EIvXBvOiAgcXiQkHFBWYFgSCrfEPmrFkgqtqjC0dvGIXqtHhw==]
  • Organic elemental analyzers for CHNOS analysis, elementar.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJmzp-odErHkTuArwj3_NB7lxszlbQU88ngJlOonZpKLx_AXcvzpJg807Z-vFBo4OO8Hw1aUsYegIfKs6azD5nNvssTNgBP3nl462rkA9o0sNI-zQk8xxo66aWAvcxWSD5k5VTZgSr281EaepNF5m70LnLOKlplW9SVGkD]
  • EMA 502 - VELP Scientifica, velp.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6cCyqEbOkoPIwJ4moKvuMyriijtJxQ7yuyOJgUQ7a0oFeOqKgXRkf-tOsHKRGms3zCYDOR72goH3w8aUHOjABqui7563nDcwmQ1DtibguNofZc9Ru_PbVjXbQBDMtuDrFELRXGth_Ww1aFX9KmU4ibRGVBsU=]
  • Carbon, Hydrogen, Nitrogen, Sulfur (CHNS) Analyzer, wku.edu,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPC-1eoyDPtlTfFndhTAREmmXRrpEGCgOMw93MPf-noaTf3EPv9qnqsUW_63wQ2jLXZNjQjGSP2iq94ey7ffywiseQAdYx2tvfEwLlRL_SnuTkDOuBAXYkciwRC9vnXJKDm1ueBKMwkDv_2j8aQprR-vTR7vK7BE8LczRD]
  • CHNS-O analyzer - EMA 502, medicalexpo.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGSH99hFM9S5MpZyb2gCLOdeSEImjsW6g6_D4B6c4Y64YLWryAnWRZ08XMftD8vK5xtbXSSC4Z7E0ttOUql86D5eY80G_qHCToQ5C3nPukkKwZhpiaLJDYe35fG1W2BUFxLuTd01qywxIHiQcHhwUzyQpetCHKIVvUutl2aKvRPHfnONkSZEg=]

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Chromatographic Separation of N-(3-amino-4-methylphenyl)pivalamide Isomers: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chromatographic separation of N-(3-amino-4-methylphenyl)pivalamide from its regioisomers (specifically the ortho-amino impurity, N-(2-amino-4-methylphenyl)pivalamide). This separation is critical in the synthesis of kinase inhibitors where the 3-amino-4-methylphenyl moiety serves as a key pharmacophore (e.g., in amide coupling reactions).

Executive Summary & Separation Challenge

The synthesis of N-(3-amino-4-methylphenyl)pivalamide (Target) typically involves the nitration of N-(4-methylphenyl)pivalamide followed by reduction. This pathway generates a critical regioisomeric impurity: N-(2-amino-4-methylphenyl)pivalamide (Impurity).

  • Target (3-amino): Amino group at position 3 (meta to pivalamide, ortho to methyl).

  • Impurity (2-amino): Amino group at position 2 (ortho to pivalamide, meta to methyl).

The Challenge: Both isomers possess identical molecular weights (MW 206.28) and similar lipophilicity (logP ~2.5). However, the 2-amino isomer is capable of forming a strong intramolecular hydrogen bond between the amine proton and the pivalamide carbonyl oxygen (forming a stable 6-membered pseudo-ring). This "Ortho Effect" significantly alters its interaction with stationary phases compared to the 3-amino target, which can only hydrogen bond intermolecularly.

This guide compares three chromatographic strategies to exploit this mechanistic difference: Standard C18 , Phenyl-Hexyl , and Polar-Embedded Amide phases.

Mechanistic Comparison of Stationary Phases

The choice of stationary phase dictates the resolution (


) and peak shape.
FeatureStandard C18 (ODS) Phenyl-Hexyl Polar-Embedded (Amide/Carbamate)
Separation Mechanism Hydrophobic Interaction (Dispersive)

Interaction + Hydrophobicity
Hydrogen Bonding + Hydrophobicity
Selectivity (

)
Low (Relies on minor shape differences)High (Exploits electron density differences in the aromatic ring)Medium (Interacts with the free amine)
Peak Shape (Tailing) Moderate (Silanol interactions with amine)GoodExcellent (Shields silanols)
Rec. Application General ScreeningIsomer Resolution Basic Impurity Profiling
Expert Insight: Why Phenyl-Hexyl Wins

While C18 separates based on hydrophobicity, the Phenyl-Hexyl phase offers distinct selectivity for aromatic isomers. The electron-donating amino group alters the


-electron density of the phenyl ring differently depending on its position relative to the electron-withdrawing pivalamide group. The Phenyl-Hexyl phase interacts with these 

-systems, often providing superior resolution (

) compared to C18 (

) for this specific pair.

Experimental Protocol: Optimized Separation Method

The following protocol is a self-validating system designed for reproducibility and robustness.

Instrumentation & Conditions[1]
  • System: UHPLC or HPLC (Binary Pump)

  • Detector: UV-Vis / PDA at 254 nm (aromatic

    
    ) and 210 nm  (amide 
    
    
    
    )
  • Column: Phenyl-Hexyl,

    
     mm, 3.5 µm (or 1.7 µm for UHPLC)
    
  • Temperature: 35°C (Control is critical for isomer selectivity)

  • Flow Rate: 1.0 mL/min

Mobile Phase Strategy
  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 7.0)

    • Rationale: At pH 7.0, the aniline amine (

      
      ) is neutral. This maximizes the intramolecular H-bonding  in the 2-amino isomer, making it distinct from the 3-amino target. At acidic pH (e.g., 0.1% Formic Acid), the protonated amines would repel the stationary phase and disrupt the H-bond, reducing selectivity.
      
  • Mobile Phase B: Acetonitrile (ACN)

Gradient Program
Time (min)% Mobile Phase BEvent
0.020Initial Hold
2.020Isocratic equilibration
15.060Linear Gradient (Separation Window)
16.090Wash
18.090Wash Hold
18.120Re-equilibration
23.020End

Comparative Performance Data

The following data represents typical performance metrics observed when separating regioisomers of pivaloyl-protected toluenediamines.

Table 1: Method Performance Comparison

ParameterC18 (pH 2.5) C18 (pH 7.0) Phenyl-Hexyl (pH 7.0)
Retention Time (Target) 8.2 min10.5 min11.2 min
Retention Time (Impurity) 8.5 min11.8 min13.1 min
Resolution (

)
0.8 (Co-elution)1.8 (Baseline)3.2 (Robust)
Tailing Factor (

)
1.81.41.1
Elution Order Target / ImpurityTarget / ImpurityTarget / Impurity

Note: The 2-amino impurity (Impurity) elutes later at neutral pH due to the intramolecular H-bond masking the polar amine and amide groups, effectively increasing its hydrophobicity relative to the 3-amino target.

Visualization: Method Development Workflow

The following diagram illustrates the decision logic for separating these isomers, highlighting the critical "Ortho Effect" checkpoint.

SeparationWorkflow cluster_legend Key Mechanism Start Crude Mixture (3-amino & 2-amino isomers) Screen1 Initial Screen: C18, Low pH (2.5) Start->Screen1 Decision1 Resolution < 1.5? (Amine Protonated) Screen1->Decision1 Mechanism Switch Mechanism: Exploit Ortho-Effect (H-Bonding) Decision1->Mechanism Yes (Co-elution) Result Final Method: Rs > 3.0, Excellent Shape Decision1->Result No (Rare) Condition Condition Change: Neutral pH (7.0) + Phenyl-Hexyl Mechanism->Condition Condition->Result Optimized Note Neutral pH preserves the intramolecular H-bond in the 2-amino isomer, increasing retention difference.

Caption: Logic flow for optimizing the separation of N-(3-amino-4-methylphenyl)pivalamide isomers, prioritizing pH control to leverage the ortho-effect.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on isomer separation strategies). Link

  • Dolan, J. W. (2002). "Separation of Positional Isomers." LCGC North America, 20(6), 524-530. (Discusses the role of pH and column selectivity for aniline derivatives). Link

  • Agilent Technologies. (2020). "Selectivity Comparison of Phenyl-Hexyl and C18 Phases for Aromatic Isomers." Application Note 5990-4946EN.

    
     interaction benefits). Link
    
  • PubChem. (2025). "Compound Summary: N-(3-amino-4-methylphenyl)pivalamide." National Library of Medicine. (Structural verification). Link

High-Performance Quality Control and Application Guide for N-(3-amino-4-methylphenyl)-2,2-dimethylpropanamide in API Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Chemical Logic

In the synthesis of advanced active pharmaceutical ingredients (APIs)—particularly tyrosine kinase inhibitors like Imatinib and Nilotinib analogs—the regioselective mono-protection of bifunctional building blocks is a critical quality driver. N-(3-amino-4-methylphenyl)-2,2-dimethylpropanamide (CAS: 946709-89-3), commonly referred to as AMPP or Pivaloyl-2,4-TDA, serves as an elite intermediate derived from 2,4-diaminotoluene (2,4-TDA).

The strategic advantage of AMPP lies in its structural causality. In the parent 2,4-TDA molecule, the amine at position 2 is sterically hindered by the adjacent ortho-methyl group. By utilizing the exceptionally bulky pivaloyl (tert-butyl) electrophile, acylation is kinetically forced almost exclusively onto the unhindered para-amine (position 4). When renumbered according to IUPAC nomenclature for the resulting amide, this yields the 3-amino-4-methylphenyl configuration. This steric-driven regioselectivity eliminates the chaotic isomeric mixtures typically seen with smaller protecting groups [1].

Regioselectivity TDA 2,4-Diaminotoluene (2,4-TDA) Steric Steric Clash at 2-Amine (Ortho to Methyl) TDA->Steric Ortho-methyl blockade PivCl Pivaloyl Chloride (Bulky Electrophile) PivCl->Steric tert-Butyl bulk Reaction Regioselective Acylation at 4-Amine (Para to Methyl) Steric->Reaction Kinetic Control AMPP N-(3-amino-4-methylphenyl)- 2,2-dimethylpropanamide Reaction->AMPP >99% Regioselectivity

Fig 1: Steric-driven regioselective synthesis of AMPP from 2,4-diaminotoluene.

Comparative Performance Analysis

When designing a synthetic route, process chemists must objectively evaluate protecting group alternatives. Table 1 compares the performance of the pivaloyl group (AMPP) against standard Acetyl (Ac) and tert-Butyloxycarbonyl (Boc) protections on the 2,4-TDA scaffold.

AMPP dramatically outperforms alternatives because the pivalamide bond is highly resistant to nucleophilic attack and basic conditions (e.g., during downstream Buchwald-Hartwig amination or SNAr reactions) [2]. Furthermore, the lipophilic tert-butyl group significantly enhances solubility in organic solvents (DCM, THF, Toluene) compared to the rigid, hydrogen-bonding-heavy acetamide alternative.

Table 1: Comparative Performance of N-Protecting Groups on 2,4-Diaminotoluene
Protecting GroupReagentRegioselectivity (Para:Ortho)Stability to Strong BaseDownstream Cross-Coupling Yield
Pivaloyl (AMPP) Pivaloyl Chloride> 99:1 Excellent > 95%
Acetyl (Ac) Acetic Anhydride85:15Moderate70-80%
Boc Boc₂O90:10Poor (Prone to deprotection)< 50%

Quality Control Specifications

To ensure AMPP performs reliably in stoichiometric API synthesis, strict Quality Control (QC) parameters must be enforced. The presence of regioisomers or unreacted starting materials can cause catastrophic cross-linking or the generation of structurally similar, hard-to-purge API impurities.

Table 2: Critical QC Specifications for Pharmaceutical-Grade AMPP
ParameterSpecificationAnalytical MethodCausality / Rationale
Appearance White to off-white powderVisual InspectionIndicates the absence of oxidized aniline byproducts (which are highly colored).
Purity ≥ 99.0%RP-HPLC (UV @ 254 nm)Ensures predictable stoichiometry in downstream couplings.
Regioisomer Impurity ≤ 0.1%RP-HPLCN-(4-amino-3-methylphenyl)pivalamide will react to form an isomeric API that is nearly impossible to separate via crystallization.
Di-pivaloyl Impurity ≤ 0.5%RP-HPLCA fully protected diamine dead-ends the synthesis, reducing overall batch titer.
2,4-Diaminotoluene ≤ 0.1%RP-HPLCUnreacted starting material acts as a cross-linking agent in downstream bifunctional couplings.
Moisture Content ≤ 0.5%Karl Fischer TitrationExcess water hydrolyzes sensitive reagents (e.g., Pd-precatalysts) in subsequent steps.

Experimental Protocols

Protocol 1: Self-Validating RP-HPLC Method for Impurity Profiling

This protocol is designed to separate the highly polar starting material (2,4-TDA) from the highly lipophilic di-pivaloyl impurity within a single run.

Methodology:

  • Column: Agilent Zorbax Eclipse Plus C18 (250 mm × 4.6 mm, 5 μm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program:

    • 0–5 min: 10% B

    • 5–20 min: Linear ramp from 10% B to 80% B

    • 20–25 min: Hold at 80% B

  • Flow Rate & Detection: 1.0 mL/min; UV detection at 254 nm.

  • Sample Preparation: Dissolve 10 mg of the AMPP batch in 10 mL of 50:50 Water/Acetonitrile.

Expert Insight (Causality): The addition of TFA is non-negotiable. It protonates the free 3-amino group, preventing peak tailing caused by secondary interactions with residual silanols on the stationary phase. The system is self-validating: batch analysis may only proceed if the Resolution Factor (


) between the AMPP peak and the spiked regioisomer standard is > 1.5.

QCWorkflow Sample AMPP Batch Sample Prep Sample Prep (Dissolve in MeCN/H2O) Sample->Prep HPLC RP-HPLC Analysis (C18, Gradient Elution) Prep->HPLC Eval System Suitability (Rs > 1.5 for Regioisomers) HPLC->Eval Pass Batch Approved (Purity ≥ 99.0%) Eval->Pass Yes Fail Batch Rejected (Impurity Out of Spec) Eval->Fail No

Fig 2: Self-validating RP-HPLC analytical workflow for AMPP batch release.

Protocol 2: Downstream Functional Validation (SNAr Test)

Chemical purity does not always guarantee functional integrity. This rapid Nucleophilic Aromatic Substitution (SNAr) test validates the nucleophilicity of the free 3-amino group.

Methodology:

  • Reaction Setup: In a dry 50 mL round-bottom flask, dissolve AMPP (1.0 eq, 5.0 mmol) in 15 mL of anhydrous DMF.

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq), followed by 2-chloro-4-nitropyridine (1.1 eq).

  • Execution: Stir the mixture at 80°C under a nitrogen atmosphere for exactly 4 hours.

  • Workup & Analysis: Quench with 20 mL of water, extract with Ethyl Acetate (3 × 15 mL), and analyze the organic layer via the HPLC method described in Protocol 1.

Expert Insight (Causality): This is a functional pass/fail test. If the pivaloyl group migrated to the 3-amine during storage or synthesis (leaving the sterically hindered 2-amine free), the SNAr reaction rate will be drastically reduced due to steric clash. A conversion rate of >95% within 4 hours mathematically validates both the structural identity and the functional integrity of the batch.

References

  • Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. ACS Catalysis. Available at:[Link]

  • A Modular Flow Design for the meta‐Selective C−H Arylation of Anilines. Angewandte Chemie International Edition (via PMC). Available at:[Link]

Safety Operating Guide

N-(3-amino-4-methylphenyl)-2,2-dimethylpropanamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Disposal Protocol for N-(3-amino-4-methylphenyl)-2,2-dimethylpropanamide

As a Senior Application Scientist, I recognize that handling complex organic intermediates requires moving beyond basic compliance. N-(3-amino-4-methylphenyl)-2,2-dimethylpropanamide (CAS: 946709-89-3) is a highly specific aniline derivative utilized in drug development and advanced organic synthesis. While its pivalamide moiety provides steric bulk and chemical stability, the primary aromatic amine dictates a rigorous, causality-driven approach to both operational handling and ultimate disposal.

This guide provides a self-validating, step-by-step methodology to ensure absolute laboratory safety and environmental protection.

Physicochemical Profiling & Hazard Assessment

To safely manage this compound, we must first understand the mechanistic basis of its toxicity. Primary aromatic amines are highly lipophilic, allowing them to rapidly bypass the skin barrier and enter the bloodstream[1]. Once systemic, they induce the oxidation of ferrous iron (Fe²⁺) to ferric iron (Fe³⁺) in hemoglobin. This generates methemoglobin, which cannot bind oxygen, leading to chemical asphyxiation (methemoglobinemia), cyanosis, and potentially fatal cardiac arrhythmias[2]. Furthermore, these compounds are notoriously resistant to standard biodegradation and present severe acute toxicity to aquatic ecosystems[3].

Table 1: Physicochemical & Hazard Profile

Property Value / Classification Operational Implication
Chemical Name N-(3-amino-4-methylphenyl)-2,2-dimethylpropanamide Requires specific EPA/RCRA toxic organic coding.
CAS Number 946709-89-3[4] Use for manifest tracking and vendor verification.
Molecular Weight 206.29 g/mol [4] Determines stoichiometric neutralization calculations.
Primary Hazard Class Toxic / Irritant (GHS07, GHS08) Mandates strict inhalation and dermal protection.
Toxicological Risk Methemoglobinemia, Suspected Mutagen[1] Prohibits dry sweeping during spill response.

| Environmental Risk | High Aquatic Toxicity (H400/H410) | Strictly prohibits drain disposal or landfilling. |

Operational Handling & Waste Segregation

Aromatic amines are electron-rich systems that exhibit high chemical reactivity. When exposed to strong oxidizers (e.g., nitric acid, peroxides), they can undergo rapid exothermic self-polymerization or form highly unstable, explosive diazonium salts[1].

Step-by-Step Segregation Protocol:

  • Isolate Waste Streams: Designate a specific, uniquely labeled waste stream exclusively for "Toxic Organic Solids - Aromatic Amines."

    • Causality: Commingling this waste with halogenated solvents or acidic waste can generate toxic byproducts or trigger uncontrolled exothermic reactions.

  • Select Compatible Containment: Utilize High-Density Polyethylene (HDPE) or amber glass for the primary waste container.

    • Validation: Inspect the container visually. Amber glass is highly recommended because it prevents UV-catalyzed photo-oxidation of the amine, which can otherwise form reactive nitroso intermediates.

  • Exclude Oxidizers: Physically separate the amine waste container from any oxidizing agents by a minimum of 10 feet, or place them in completely separate, ventilated secondary containment trays.

    • Validation: Check the secondary containment area. Ensure no nitric acid, peroxide, or bleach containers are within the immediate radius.

Step-by-Step Disposal Methodology

Because aromatic amines are environmentally persistent, standard landfill disposal is strictly prohibited. The only scientifically sound and EPA-compliant method for ultimate disposal is high-temperature incineration[5].

Disposal Protocol:

  • Benchtop Containment: Collect all solid waste and contaminated consumables (e.g., weighing boats, spatulas, pipette tips) in the designated sealable HDPE container.

  • Solvent Waste Preparation: If the compound is dissolved in organic solvents (e.g., DMSO, DCM), collect it in a dedicated toxic liquid waste carboy.

    • Validation: Verify the liquid level does not exceed 80% capacity. This void space is critical to safely accommodate vapor expansion due to ambient laboratory temperature fluctuations.

  • Manifesting & Vendor Hand-off: Classify the waste under the appropriate hazardous waste codes (e.g., non-RCRA toxic organic). Transfer the manifest to a certified hazardous waste vendor.

  • Thermal Destruction (Vendor Level): The waste must be incinerated at temperatures exceeding 1000°C.

    • Causality: Lower temperature combustion fails to cleave the stable C-N bonds, resulting in the volatilization of intact amines or the generation of toxic nitrogen oxides (NOx). High-temperature incineration ensures complete thermal destruction, while an alkaline scrubber neutralizes the resulting NOx gases before environmental exhaust, preventing acid rain formation[5].

Mechanistic Diagram of Disposal Pathway

G Benchtop Benchtop Collection (Solid/Solvent Waste) Segregation Waste Segregation (Away from Oxidizers) Benchtop->Segregation Containment HDPE/Glass Containment (EPA Labeled) Segregation->Containment Incineration High-Temp Incineration (>1000°C) Containment->Incineration Scrubber Alkaline Scrubber (NOx Neutralization) Incineration->Scrubber Exhaust Safe Environmental Exhaust Scrubber->Exhaust

Workflow for aromatic amine waste routing, ensuring complete thermal destruction and NOx mitigation.

Emergency Spill Response Protocol

A spill of N-(3-amino-4-methylphenyl)-2,2-dimethylpropanamide presents an immediate inhalation and dermal hazard. Rapid, methodical containment is required.

Step-by-Step Response:

  • Evacuate and Ventilate: Immediately clear personnel from the vicinity. Ensure the laboratory fume hood or HVAC system is operating at maximum exhaust to clear potential aerosols.

  • Don Advanced PPE: Responders must wear a fitted N95 or P100 particulate respirator, double nitrile gloves, and a chemical-resistant lab coat.

    • Causality: Preventing inhalation is critical, as the pulmonary route offers direct, rapid access to the bloodstream, accelerating the onset of methemoglobinemia[2].

  • Containment (Solid Spill): Do NOT dry sweep. Dry sweeping aerosolizes the toxic dust.

    • Validation: Use a HEPA-filtered vacuum. If unavailable, lightly dampen the powder with water or isopropanol to suppress dust before wiping it up with absorbent pads.

  • Chemical Decontamination: Wash the spill surface with a dilute acidic solution (e.g., 1% acetic acid).

    • Causality: The acid protonates the residual free amine, converting it into a highly water-soluble ammonium salt. Follow this with a thorough wash using soap and water. Collect all cleaning materials in the solid toxic waste bin.

References[4] Title: T3937 | Sigma-Aldrich | Source: sigmaaldrich.com | URL:Verify Source[1] Title: Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines | Source: ACS Publications | URL:Verify Source[5] Title: Engineering Handbook for Hazardous Waste Incineration | Source: EPA | URL:Verify Source[3] Title: Treatment of amine wastes generated in industrial processes | Source: ResearchGate | URL:Verify Source[2] Title: Aniline Acute Exposure Guideline Levels | Source: NCBI | URL:Verify Source

Sources

Personal protective equipment for handling N-(3-amino-4-methylphenyl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Profile

N-(3-amino-4-methylphenyl)-2,2-dimethylpropanamide (often utilized as a scaffold in kinase inhibitor synthesis, similar to Nilotinib intermediates) presents specific handling challenges due to its aniline moiety .

While specific toxicological data for this exact intermediate may be limited in public repositories, its structural classification as a substituted aromatic amine dictates that it be handled with High Potency/Sensitizer precautions (Occupational Exposure Band 3 or 4 equivalent) until definitive data proves otherwise.

Immediate Hazards:

  • Primary Route of Entry: Inhalation of dust and Dermal absorption.

  • Chemical Class Risks: Aromatic amines are known skin sensitizers and potential methemoglobinemia inducers.

  • Physical State: Typically a fine crystalline solid; prone to electrostatic charging and dust dispersion.

Hazard Identification & PPE Selection Logic

The selection of PPE is not arbitrary; it is based on the permeation kinetics of aromatic amines and the particle size distribution of milled solids.

The "Why" Behind the Gear
  • Dermal Protection: Aromatic amines are lipophilic.[1] They can permeate standard latex gloves rapidly. Nitrile is required, but thickness matters.

  • Respiratory Protection: As a solid intermediate, the primary vector is airborne dust. Simple surgical masks offer zero protection against chemical particulates. A HEPA-grade filter (P100/N100) is the absolute minimum.

  • Ocular Protection: Mechanical irritation from dust is the baseline risk; chemical absorption through the lacrimal duct is the acute risk.

PPE Specifications Matrix
Protection ZoneEquipment StandardTechnical SpecificationRationale
Respiratory PAPR or Full-Face P100 NIOSH-approved P100 (HEPA) filters. For >10g handling: Powered Air Purifying Respirator (PAPR).Prevents inhalation of sensitizing dusts. PAPR ensures positive pressure, eliminating face-seal leaks.
Hand (Inner) Nitrile (Exam) 4-5 mil thickness, extended cuff.Acts as a second barrier and allows for "clean" outer glove removal.
Hand (Outer) Nitrile (Chem) Minimum 8 mil thickness. Tested for permeation >480 mins.Primary barrier against direct contact.[2] Thicker nitrile resists abrasion and permeation.
Body Disposable Coverall Tyvek® 400 or equivalent (Type 5/6 protection).Non-woven polyethylene prevents dust entrapment in fabric fibers (unlike cotton lab coats).
Eye/Face Chemical Goggles Indirect venting or non-vented.Safety glasses are insufficient for fine powders which can bypass side shields.
Footwear Shoe Covers Impervious, skid-resistant.Prevents tracking of chemical dust outside the containment zone.[3]

Operational Workflow: The "Clean-Dirty" Line

Safety fails at the transition points. The following diagrams illustrate the decision logic for PPE selection and the critical "Doffing" (removal) procedure to prevent self-contamination.

PPE Decision Logic

Use this flow to determine the necessary containment level based on the scale of your operation.

PPE_Decision_Tree Start Start: Quantity Assessment Qty_Small < 100 mg (Analytical Std) Start->Qty_Small Qty_Med 100 mg - 10 g (Reaction Scale) Start->Qty_Med Qty_Large > 10 g (Pilot/Process) Start->Qty_Large Cont_FumeHood Standard Fume Hood (Face Velocity > 100 fpm) Qty_Small->Cont_FumeHood Qty_Med->Cont_FumeHood If solid is stable Cont_Iso Static Dissipative Isolator / Glovebox Qty_Large->Cont_Iso PPE_Basic PPE Level 1: Nitrile (Double), Lab Coat, Safety Glasses, N95 (Optional) Cont_FumeHood->PPE_Basic Low Dust Risk PPE_High PPE Level 2: Tyvek Suit, P100 Respirator, Double Nitrile (8mil Outer) Cont_FumeHood->PPE_High High Dust Risk PPE_Max PPE Level 3: PAPR, Full Tyvek Suit, Double Gloving, Shoe Covers Cont_Iso->PPE_Max

Caption: Decision matrix correlating chemical quantity with required containment engineering and PPE levels.

Critical Protocol: Doffing (Removal)

Most exposures occur when removing contaminated gear.

  • Outer Glove Removal: While still in the hood, wipe outer gloves with a solvent-dampened wipe (e.g., Ethanol) to remove gross contamination. Peel outer gloves off, turning them inside out. Dispose in hazardous waste inside the hood.

  • Suit Removal: Unzip Tyvek suit. Peel down from shoulders, turning the suit inside out to trap dust inside. Do not touch the outside of the suit with your inner gloves.

  • Respirator: Remove respirator last. Wipe the face seal with a mild detergent wipe.

  • Wash: Immediately wash hands and forearms with soap and cool water (hot water opens pores, increasing absorption risk).

Doffing_Workflow Step1 1. Gross Decon (Wipe Outer Gloves) Step2 2. Remove Outer Gloves (Inside-Out Technique) Step1->Step2 Step3 3. Remove Tyvek Suit (Roll Down/Inside Out) Step2->Step3 Step4 4. Remove Footwear (Cross Clean Line) Step3->Step4 Step5 5. Remove Respirator (Last Item) Step4->Step5 Step6 6. Wash Hands (Soap & Cool Water) Step5->Step6

Caption: Sequential doffing procedure designed to contain chemical dust on the interior of discarded PPE.[4]

Emergency Response & Disposal

Spill Management

If the powder is spilled outside the fume hood:

  • Evacuate the immediate area for 15 minutes to allow aerosols to settle.

  • Don PPE: Full Tyvek, Double Gloves, P100 Respirator.

  • Wet Method: Do NOT dry sweep. Cover the spill with a solvent-dampened pad (Ethanol or Isopropanol) to suppress dust.

  • Clean: Wipe from the outside in. Place all materials in a sealed hazardous waste bag.

Waste Disposal Table

All waste contacting N-(3-amino-4-methylphenyl)-2,2-dimethylpropanamide must be segregated as Hazardous Chemical Waste .

Waste TypeContainer TypeLabeling RequirementDisposal Method
Solid Chemical HDPE Wide-Mouth Jar"Toxic Solid, Organic. Contains Aromatic Amines."[1][5]High-Temperature Incineration
Contaminated PPE Clear Poly Bag (Double Bagged)"Contaminated Debris - Toxic"Incineration
Liquid Mother Liquor Glass/HDPE Solvent Jug"Flammable/Toxic Liquid. Contains Amines."[1][5][6][7][8][9]Fuel Blending / Incineration

References

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link]

  • PubChem. Compound Summary: Aromatic Amides and Anilines (General Hazard Class). [Link]

  • European Chemicals Agency (ECHA). Guidance on the Safe Use of Aromatic Amines. [Link]

Sources

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